Ethyl 2,3-dicyanopropionate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,3-dicyanopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-2-11-7(10)6(5-9)3-4-8/h6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZOLWMDTPEVEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443934 | |
| Record name | ethyl 2,3-dicyanopropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40497-11-8 | |
| Record name | Propanoic acid, 2,3-dicyano-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40497-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 2,3-dicyanopropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanoic acid, 2,3-dicyano-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.848 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2,3-dicyanopropionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,3-dicyanopropionate is a versatile organic compound and a key synthetic intermediate.[1] With the chemical formula C₇H₈N₂O₂, this ester is of significant interest in medicinal and agricultural chemistry.[1] Its molecular structure, featuring two cyano groups and an ester functional group, provides multiple reactive sites, making it a valuable precursor for the synthesis of a variety of heterocyclic compounds, most notably pyrazole derivatives.[2] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on its role in the development of agrochemicals.
Physicochemical Properties
This compound is typically a colorless to light yellow or brown oily liquid at room temperature.[1][3] It possesses a faint, ester-like odor.[1] The compound is soluble in organic solvents such as chloroform and methanol, but sparingly soluble in water.[1][3] It is generally stable under ambient conditions but may be sensitive to moisture and heat.[1]
Table 1: Physicochemical Data of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₈N₂O₂ | [4] |
| Molecular Weight | 152.15 g/mol | [4] |
| CAS Number | 40497-11-8 | [5] |
| Appearance | Colorless to light orange to yellow clear liquid | [4] |
| Boiling Point | 120-135 °C | [3][6] |
| Density (Predicted) | 1.129 ± 0.06 g/cm³ | [3][6] |
| Specific Gravity | 1.12 | [5] |
| Solubility | Soluble in Chloroform, Methanol; Sparingly soluble in water | [1][3] |
| Storage Temperature | Room Temperature, sealed in a dry place | [3] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and the protons of the propionate backbone.
-
¹³C NMR: The carbon NMR spectrum should display distinct peaks for the carbonyl carbon of the ester, the two cyano carbons, and the carbons of the ethyl and propionate groups.
-
IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the C≡N (cyano) stretching vibrations and the C=O (carbonyl) stretching of the ester group.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound.
Experimental Protocols
This compound is exclusively produced through industrial organic synthesis.[1] A common laboratory and industrial-scale synthesis involves the reaction of ethyl cyanoacetate with paraformaldehyde and a cyanide salt, such as sodium cyanide or potassium cyanide.[2]
Synthesis of this compound
Reactants:
-
Ethyl cyanoacetate
-
Paraformaldehyde
-
Sodium cyanide (can be used as a liquid aqueous solution)[7]
-
Dichloromethane (as solvent)[7]
-
A catalyst (e.g., dodecyltrimethylammonium bromide)[7]
-
Hydrochloric acid (for acidification)[7]
Procedure:
-
A solution of liquid sodium cyanide is concentrated and dehydrated, followed by the addition of dichloromethane for water separation.[7]
-
The mixture is cooled to 10-15 °C.[7]
-
Ethyl cyanoacetate, paraformaldehyde, and a catalyst are added to the reaction mixture.[7]
-
The reaction is maintained at this temperature for 2-4 hours.[7]
-
After the reaction is complete, hydrochloric acid is added for acidification.[7]
-
The mixture is allowed to stand and separate into layers, with the lower layer being the dichloromethane organic layer.[7]
-
The organic layer is washed with water, and the dichloromethane is removed to yield the crude product.[7]
-
The crude product is then purified by reduced pressure rectification to obtain the finished this compound.[7]
Applications in Synthesis
The primary application of this compound is as a crucial intermediate in the synthesis of agrochemicals, particularly phenylpyrazole insecticides like Fipronil.[8]
Experimental Workflow: Synthesis of Fipronil from this compound
The synthesis of Fipronil from this compound involves a multi-step process, beginning with the formation of a pyrazole ring.
Caption: Synthesis pathway of Fipronil from this compound.
Safety and Handling
This compound is considered moderately toxic.[1] Prolonged or repeated exposure may cause skin sensitization and respiratory irritation.[1] Acute exposure can lead to irritation of the eyes and mucous membranes.[1] It is important to handle this chemical with appropriate personal protective equipment, including gloves and safety goggles, in a well-ventilated area.[9]
Conclusion
This compound is a pivotal building block in synthetic organic chemistry. Its well-defined physicochemical properties and versatile reactivity make it an indispensable intermediate for the production of complex heterocyclic molecules. A thorough understanding of its properties, synthesis, and handling is essential for researchers and professionals involved in the development of novel pharmaceuticals and agrochemicals.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 40497-11-8 | Benchchem [benchchem.com]
- 3. sfdchem.com [sfdchem.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. labproinc.com [labproinc.com]
- 6. chembk.com [chembk.com]
- 7. CN112375012A - Preparation method of ethyl 2, 3-dicyanopropionate - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
- 9. capotchem.cn [capotchem.cn]
An In-depth Technical Guide to Ethyl 2,3-dicyanopropionate: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 2,3-dicyanopropionate, a key chemical intermediate. This document details its molecular structure, physicochemical properties, and a detailed experimental protocol for its synthesis and characterization.
Molecular Structure and Properties
This compound, with the CAS number 40497-11-8, is a dinitrile compound containing an ethyl ester functional group.[1][2][3] Its molecular formula is C₇H₈N₂O₂, and it has a molecular weight of 152.15 g/mol .[2][3][4][5][6]
The molecular structure of this compound is characterized by a propane backbone substituted with two cyano groups at positions 2 and 3, and an ethyl ester group at position 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₂O₂ | [2][3][4][5][6] |
| Molecular Weight | 152.15 g/mol | [2][3][4][5][6] |
| CAS Number | 40497-11-8 | [1][2][3] |
| Appearance | Colorless to light yellow oily liquid | [6] |
| Boiling Point | 132-136 °C at 0.5 mmHg | |
| Solubility | Soluble in organic solvents like dichloromethane and ethanol. | |
| Purity (typical) | ≥98.0% (by GC) | [4][5][6] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the reaction of ethyl cyanoacetate with formaldehyde and a cyanide salt, such as sodium cyanide or potassium cyanide.[7] The following is a detailed experimental protocol based on literature procedures.
Experimental Protocol: Synthesis of this compound
Materials:
-
Ethyl cyanoacetate
-
Paraformaldehyde
-
Sodium cyanide (or Potassium cyanide)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 5-10% aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Catalyst (e.g., tetrabutylammonium bromide), optional[1]
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer with heating mantle
-
Condenser
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and a dropping funnel, add dichloromethane.
-
Addition of Reactants: To the solvent, add ethyl cyanoacetate and paraformaldehyde. If a phase-transfer catalyst is used, it should be added at this stage.[1]
-
Cyanide Addition: Slowly add an aqueous solution of sodium cyanide (or potassium cyanide) to the reaction mixture using the dropping funnel. The temperature should be maintained at 10-15°C during the addition.[1]
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours until completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up:
-
Cool the reaction mixture in an ice bath.
-
Slowly add hydrochloric acid (5-10%) to acidify the mixture to a pH of approximately 5.[1]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent (dichloromethane) using a rotary evaporator.
-
The crude product is then purified by vacuum distillation at approximately 132-136 °C and 0.5 mmHg to yield pure this compound as a colorless to light yellow oil.
-
Characterization
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.
Table 2: Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR | The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet and a triplet) and the protons on the propane backbone. |
| IR Spectroscopy | The infrared spectrum should exhibit a strong absorption band around 2240 cm⁻¹ corresponding to the C≡N stretching of the nitrile groups, and a strong absorption band around 1740 cm⁻¹ for the C=O stretching of the ester group. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) at m/z = 152. |
| Gas Chromatography (GC) | GC analysis is used to determine the purity of the compound, which is typically expected to be ≥98%.[4][5][6] |
Application in Agrochemical Synthesis
This compound is a crucial intermediate in the synthesis of various agrochemicals, most notably the insecticide Fipronil.[1] The dinitrile functionality allows for the construction of the pyrazole ring system, which is the core of the Fipronil molecule.
Visualizations
Molecular Structure
Caption: 2D representation of this compound.
Synthesis Workflow
Caption: Key steps in the synthesis of this compound.
Logical Relationship to Fipronil Synthesis
Caption: this compound as a key intermediate.
References
- 1. CN112375012A - Preparation method of ethyl 2, 3-dicyanopropionate - Google Patents [patents.google.com]
- 2. This compound - CAS:40497-11-8 - Sunway Pharm Ltd [3wpharm.com]
- 3. This compound | 40497-11-8 [chemicalbook.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. labproinc.com [labproinc.com]
- 6. kunranchem.com [kunranchem.com]
- 7. This compound | 40497-11-8 | Benchchem [benchchem.com]
synthesis of Ethyl 2,3-dicyanopropionate from ethyl cyanoacetate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of ethyl 2,3-dicyanopropionate from ethyl cyanoacetate. This compound is a valuable intermediate in organic synthesis, notably in the production of agrochemicals like the insecticide Fipronil.[1][2] This document details the underlying reaction mechanism, various experimental protocols, and the quantitative outcomes of different synthetic strategies.
Reaction Overview and Mechanism
The synthesis of this compound from ethyl cyanoacetate typically proceeds via a base-catalyzed reaction involving a formaldehyde source and a cyanide salt. The overall transformation can be described as a tandem Knoevenagel condensation and Michael addition.
The reaction mechanism is initiated by the deprotonation of ethyl cyanoacetate at the α-carbon, forming a resonance-stabilized enolate. This enolate then participates in a Knoevenagel condensation with formaldehyde. The resulting ethyl 2-cyanoacrylate is a key intermediate. Subsequently, a cyanide ion, generated from the cyanide salt, acts as a nucleophile in a Michael addition to the electron-deficient β-carbon of the ethyl 2-cyanoacrylate. The final product, this compound, is obtained after an aqueous workup and purification.
References
A Technical Guide to the Spectroscopic Profile of Ethyl 2,3-Dicyanopropionate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 2,3-dicyanopropionate (CAS No: 40497-11-8), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The document presents available experimental data and supplements it with predicted spectroscopic values to offer a complete profile for this compound. Detailed methodologies for the key analytical techniques are also provided.
Molecular Structure and Properties
-
Molecular Formula: C₇H₈N₂O₂
Spectroscopic Data Summary
The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
¹H NMR Data
The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The experimental data in chloroform-d (CDCl₃) is presented below.
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 1.35 | Triplet (t) | 3H | -CH₂CH₃ |
| 3.0 | Doublet (d) | 2H | -CH₂CN |
| 3.95 | Triplet (t) | 1H | -CH (CN)CH₂- |
| 4.3 | Quartet (q) | 2H | -OCH₂ CH₃ |
¹³C NMR Data (Predicted)
Due to the lack of publicly available experimental data, the following ¹³C NMR chemical shifts are predicted based on the molecular structure and established chemical shift ranges for the functional groups present.
| Chemical Shift (δ) ppm (Predicted) | Carbon Assignment |
| ~14 | -OCH₂C H₃ |
| ~25 | -C H₂CN |
| ~40 | -C H(CN)CH₂- |
| ~63 | -OC H₂CH₃ |
| ~115 | -CH₂C N |
| ~117 | -CH(C N)CH₂- |
| ~165 | C =O |
No experimental IR spectrum for this compound is readily available in public databases. The predicted vibrational frequencies are based on the characteristic absorption bands for the functional groups within the molecule.
| Wavenumber (cm⁻¹) (Predicted) | Vibrational Mode | Functional Group |
| ~2980-2900 | C-H stretch | Aliphatic (CH, CH₂, CH₃) |
| ~2250 | C≡N stretch | Nitrile |
| ~1740 | C=O stretch | Ester |
| ~1250 | C-O stretch | Ester |
Mass spectrometry data indicates a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern is consistent with the structure of an ethyl ester containing nitrile groups.
| Mass-to-Charge Ratio (m/z) | Interpretation |
| 152 | [M]⁺ (Molecular Ion) |
| 125 | [M - C₂H₃]⁺ |
| 107 | [M - OC₂H₅]⁺ |
| 80 | [M - C₂H₅O₂C]⁺ |
| 54 | [M - C₂H₅O₂CCHCN]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited.
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).
-
Instrumentation: A high-resolution NMR spectrometer, for instance, a 400 MHz instrument, is used for analysis.
-
¹H NMR Acquisition: The proton spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse program is used with a spectral width of approximately 10-12 ppm.
-
¹³C NMR Acquisition: The carbon spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is used, and a greater number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the internal standard (TMS).
-
Sample Preparation: As this compound is a liquid, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the clean salt plates or ATR crystal is recorded first. The sample is then placed in the infrared beam path, and the sample spectrum is recorded. The final spectrum is an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce a transmittance or absorbance spectrum.
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate. The typical concentration is around 1 mg/mL.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used. The instrument mentioned in the literature is a JEOL JMS-DX303HF.
-
Gas Chromatography (GC): A small volume of the prepared sample (e.g., 1 µL) is injected into the GC. The injector temperature is set to ensure rapid vaporization of the sample. A capillary column (e.g., a nonpolar DB-5 or similar) is used to separate the components of the sample. The oven temperature is programmed to ramp from a lower temperature to a higher temperature to elute the compound of interest. Helium is typically used as the carrier gas.
-
Mass Spectrometry (MS): As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) by the mass analyzer and detected.
-
Data Analysis: The resulting mass spectrum shows the relative abundance of the different fragment ions, which provides a molecular fingerprint that can be used to confirm the structure of the compound.
Visualizations
Caption: Workflow for the spectroscopic analysis of this compound.
References
Solubility Profile of Ethyl 2,3-dicyanopropionate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 2,3-dicyanopropionate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility and furnishes detailed, adaptable experimental protocols for researchers to determine quantitative solubility in their own laboratory settings.
Qualitative Solubility Data
This compound is a colorless to light brown oily liquid.[1] Its solubility is generally characterized by its miscibility with common organic solvents and its immiscibility with water. The available qualitative data is summarized in the table below.
| Solvent | Chemical Formula | Type | Qualitative Solubility | Reference |
| Chloroform | CHCl₃ | Halogenated | Soluble | [1][2][3] |
| Methanol | CH₃OH | Polar Protic | Soluble | [1][2][3] |
| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble | [2] |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble | [2] |
| Water | H₂O | Polar Protic | Insoluble/Sparingly Soluble | [2] |
Experimental Protocols for Quantitative Solubility Determination
To obtain precise solubility values (e.g., in g/100 mL or mol/L), standardized experimental methods are necessary. The following protocols describe two common and reliable methods for determining the solubility of a liquid compound like this compound in various organic solvents.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, separating the solvent, and weighing the dissolved solute.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker or water bath
-
Analytical balance (readable to at least 0.1 mg)
-
Glass vials with airtight seals
-
Syringe filters (solvent-compatible, e.g., PTFE)
-
Evaporating dish or pre-weighed vials
-
Vacuum oven or desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of a distinct undissolved phase of the solute is crucial to ensure saturation.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check to confirm that an excess of the solute remains.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, allow the solution to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solute to settle.
-
Carefully withdraw a known volume (e.g., 1 mL) of the supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed, dry evaporating dish or vial.
-
-
Solvent Evaporation and Weighing:
-
Place the evaporating dish or vial in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute. Alternatively, use a gentle stream of inert gas (e.g., nitrogen) to facilitate evaporation at room temperature.
-
Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature.
-
Weigh the dish or vial containing the dried solute on an analytical balance.
-
Repeat the drying and weighing process until a constant weight is achieved.
-
-
Calculation:
-
The solubility (S) can be calculated using the following formula: S ( g/100 mL) = [(Weight of dish + solute) - (Weight of empty dish)] / (Volume of filtrate in mL) * 100
-
UV-Visible Spectrophotometry Method
This method is suitable if this compound exhibits absorbance in the UV-Vis spectrum and does not interfere with the solvent's absorbance. It relies on creating a calibration curve to determine the concentration of the solute in a saturated solution.
Materials and Equipment:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
All materials listed for the Gravimetric Method
Procedure:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Perform a serial dilution of the stock solution to create a series of standard solutions with decreasing concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.
-
Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution of this compound in the solvent of interest as described in the gravimetric method (steps 1.1 and 1.2).
-
Carefully withdraw a small aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at the λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: A flowchart illustrating the key steps in determining the solubility of a compound.
References
historical synthesis methods of Ethyl 2,3-dicyanopropionate
An In-depth Technical Guide on the Historical Synthesis Methods of Ethyl 2,3-dicyanopropionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a pivotal intermediate in the synthesis of a variety of commercially significant organic compounds, most notably as a precursor for phenylpyrazole insecticides such as Fipronil.[1][2] Its molecular structure, featuring two cyano groups and an ester functional group, offers multiple reactive sites, rendering it a versatile building block in the preparation of heterocyclic compounds.[2] This document provides a comprehensive overview of the historical and contemporary synthetic routes to this compound, presenting detailed experimental protocols, comparative data, and visual representations of the reaction pathways.
Historical Context and Evolution of Synthesis
The synthesis of this compound has evolved significantly since its first reported preparation, driven by the need for improved yields, safety, and scalability.
The first documented synthesis was reported in 1906 by Higson and Thorpe.[2][3] Their method involved the reaction between the sodium salt of ethyl cyanoacetate and formaldehyde cyanohydrin.[2][3] While foundational, this approach was hampered by the practical challenges associated with the high water solubility and inherent instability of formaldehyde cyanohydrin, which complicated its isolation and made the process difficult to scale.[2][3]
In 1960, Dickinson revisited this method, introducing the use of stringent anhydrous conditions to minimize side reactions.[2][3] Despite this improvement, the method remained less than ideal for large-scale industrial production.[2]
Modern synthetic strategies have largely shifted towards a one-pot reaction involving ethyl cyanoacetate, a source of formaldehyde (such as paraformaldehyde), and a cyanide salt (e.g., potassium cyanide or sodium cyanide) in a suitable solvent.[2] Solvents like ethanol and dimethyl sulfoxide (DMSO) are commonly employed, with DMSO often being favored in industrial processes for improving reaction yields and safety profiles.[4][5]
Comparative Summary of Synthesis Methods
The following table summarizes the quantitative data for various historical and modern methods for the synthesis of this compound.
| Method / Key Reagents | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| Higson and Thorpe (1906) | Not specified | Not specified | Not specified | 70-81 | J. Chem. Soc. 89, 1460 (1906)[3] |
| Ethyl cyanoacetate, Paraformaldehyde, Potassium cyanide | Absolute Ethanol | Reflux | 0.2 | 77 | ChemicalBook[6] |
| Ethyl cyanoacetate, Formaldehyde, Potassium cyanide | Dimethyl sulfoxide | 5, then 20 | 15 | - | Guidechem[7] |
| Ethyl cyanoacetate, Paraformaldehyde, Sodium cyanide | Dimethyl sulfoxide | 10-30 | ~20 | >85 | CN1785966A[4] |
| Ethyl cyanoacetate, Paraformaldehyde, Solid sodium cyanide | Dimethyl sulfoxide | 10-15 | 12 | ~87.6 | CN112375012A (calculated from crude product)[8] |
| Liquid sodium cyanide, Ethyl cyanoacetate, Paraformaldehyde | Dichloromethane | 10-15 | 2-4 | ~90.6 | CN112375012A (calculated from crude product)[8] |
| Diethyl malonate, Hydroxyacetonitrile, Ammonia, Phosgene | Methanol, Toluene | Up to 80 | - | High | CN105481721B[9] |
Detailed Experimental Protocols
Method 1: Synthesis from Ethyl Cyanoacetate and Paraformaldehyde in Ethanol
This method is a common laboratory-scale preparation.
Experimental Protocol:
-
To a stirred suspension of potassium cyanide (13.0 g, 0.2 mol) in absolute ethanol, add ethyl cyanoacetate (22.6 g, 0.2 mol) and paraformaldehyde (6.0 g, 0.2 mol) at ambient temperature.
-
After 5 minutes, heat the white suspension to reflux for 12 minutes.
-
The resulting orange solution is then evaporated to dryness in vacuo at a temperature below 25°C to yield a buff solid (the potassium salt).
-
Dissolve the solid in water (400 ml) and acidify to a pH of 5 with 2M hydrochloric acid solution, which results in the formation of a red oil.
-
Extract the mixture with dichloromethane.
-
Dry the organic extracts and evaporate the solvent in vacuo to obtain this compound as a red oil (23.5 g, 77% yield).[6]
Method 2: Industrial Synthesis using Sodium Cyanide and Paraformaldehyde in DMSO
This method, described in patent literature, is optimized for industrial production, offering high yields and improved safety.
Experimental Protocol:
-
Charge a 500 ml reaction flask with 400g of dimethyl sulfoxide (DMSO).
-
Cool the solvent to 15°C and add 31.5 g of solid sodium cyanide, 70 g of ethyl cyanoacetate, and 36 g of paraformaldehyde.
-
Maintain the internal temperature at 10-15°C and allow the reaction to proceed for 12 hours.
-
In a separate 500 ml reaction bottle, prepare a solution of 240 ml of 7.5% hydrochloric acid and cool it to 0-3°C.
-
Slowly pour the reaction mixture into the cooled hydrochloric acid solution while stirring, and continue to stir for 30 minutes.
-
Perform extraction three times using 100 g of dichloroethane for each extraction.
-
Combine the organic extracts and wash twice with 100 ml of process water.
-
After standing and phase separation, remove the aqueous layer.
-
Remove the dichloroethane from the organic layer by concentration to obtain the crude product of this compound.
-
The crude product is then purified by rectification to yield the final product.[8]
Method 3: Synthesis via Diethyl Malonate and Hydroxyacetonitrile
This alternative route avoids the direct use of metal cyanides as the primary cyanide source in the main reaction sequence.
Experimental Protocol:
-
Step 1: Synthesis of intermediate I (α-cyano methyl-malonic acid diethyl ester): Diethyl malonate and hydroxyacetonitrile are reacted in a methanol solution of sodium methoxide.
-
Step 2: Synthesis of intermediate II (2-amido-3-cyanopropionate): Intermediate I is reacted with dry ammonia in toluene solvent in an autoclave under nitrogen pressure at 80°C. The toluene and by-product ethanol are subsequently removed by distillation.
-
Step 3: Synthesis of this compound: The resulting intermediate II is reacted with phosgene in the presence of the catalyst 1,4-diazabicyclo[2.2.2]octane (DABCO) to yield the final product.[9]
Reaction Pathways and Mechanisms
The following diagrams illustrate the core chemical transformations in the synthesis of this compound.
Caption: Higson and Thorpe/Dickinson Synthesis Pathway.
Caption: Modern One-Pot Synthesis Workflow.
Caption: Alternative Synthesis Pathway via Diethyl Malonate.
Conclusion
The synthesis of this compound has progressed from challenging early methods to highly optimized and efficient industrial processes. The modern one-pot syntheses, particularly those utilizing DMSO as a solvent, offer significant advantages in terms of yield, safety, and scalability. The choice of a specific synthetic route will depend on factors such as the scale of production, available starting materials, and safety considerations. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 40497-11-8 | Benchchem [benchchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CN1785966A - Technology of synthesizing 2,3-dicyano ethyl propionate - Google Patents [patents.google.com]
- 5. Technology of synthesizing 2,3-dicyano ethyl propionate - Eureka | Patsnap [eureka.patsnap.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. sfdchem.com [sfdchem.com]
- 8. CN112375012A - Preparation method of ethyl 2, 3-dicyanopropionate - Google Patents [patents.google.com]
- 9. CN105481721B - A kind of preparation method of 2,3 dicyano ethyl propanoate - Google Patents [patents.google.com]
An In-depth Technical Guide to the Stability and Storage of Ethyl 2,3-dicyanopropionate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 2,3-dicyanopropionate. Understanding the stability profile of this compound is critical for ensuring its integrity in research and development, particularly in the synthesis of pharmaceutical and agrochemical compounds. This document outlines the key factors influencing its stability, potential degradation pathways, and detailed protocols for stability assessment.
Chemical Stability Profile
This compound is a moderately stable organic compound under standard ambient conditions. However, its stability can be compromised by exposure to moisture, elevated temperatures, and certain chemical environments. The presence of two cyano groups and an ester functional group makes the molecule susceptible to specific degradation pathways.
1.1. Hydrolytic Stability
1.2. Thermal Stability
Thermal decomposition of aliphatic dinitriles can be complex. While specific studies on this compound are limited, research on related cyanate esters suggests that decomposition often begins with the hydrocarbon chain, followed by the degradation of the more stable functional groups at higher temperatures.[5][6] For polycyanurates, significant mass loss is observed around 450°C.[5][6] It is anticipated that elevated temperatures will lead to the decomposition of this compound, potentially involving decarboxylation, polymerization of the nitrile groups, or other complex reactions.
1.3. Photolytic Stability
Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation of organic molecules.[7] While specific photostability data for this compound is not available, it is prudent to protect the compound from light to prevent potential degradation. Photodegradation rates are dependent on the chemical structure and the wavelength of UV exposure.[7]
1.4. Incompatible Materials
To maintain the stability of this compound, contact with strong oxidizing agents, strong acids, and strong bases should be avoided. These materials can catalyze decomposition reactions, leading to the degradation of the compound.
Recommended Storage Conditions
Proper storage is essential to maintain the quality and integrity of this compound. The following conditions are recommended for long-term storage:
| Parameter | Recommendation | Rationale |
| Temperature | Cool and dark place.[8] | To minimize thermal degradation and photodecomposition. |
| Atmosphere | Store in a tightly sealed container. | To prevent exposure to moisture which can cause hydrolysis. |
| Container | Chemically resistant and opaque containers. | To prevent interaction with the container material and protect from light. |
| Ventilation | Store in a well-ventilated area. | To ensure safety in case of accidental release. |
Experimental Protocols for Stability Assessment
Forced degradation studies are crucial for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[9][10][11][12] The following are detailed protocols for assessing the stability of this compound under various stress conditions, based on established guidelines such as those from the International Council for Harmonisation (ICH) Q1A.[8][13][14][15]
3.1. Hydrolytic Stability Assessment
Objective: To determine the susceptibility of this compound to hydrolysis under acidic, basic, and neutral conditions.
Materials:
-
This compound
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
Purified Water
-
HPLC-grade acetonitrile and water
-
pH meter
-
Constant temperature bath or oven
-
HPLC system with a suitable column (e.g., C18) and UV detector
Procedure:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
For each condition (acidic, basic, neutral), add a specific volume of the stock solution to a volumetric flask and dilute with the respective medium (0.1 N HCl, 0.1 N NaOH, or purified water) to a final concentration of approximately 100 µg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining this compound and any degradation products.
-
Calculate the percentage of degradation at each time point.
3.2. Oxidative Stability Assessment
Objective: To evaluate the stability of this compound in the presence of an oxidizing agent.
Materials:
-
This compound
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade acetonitrile and water
-
Constant temperature bath or oven
-
HPLC system
Procedure:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 100 µg/mL).
-
Add a specific volume of 3% H₂O₂ to the solution.
-
Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Calculate the percentage of degradation.
3.3. Thermal Stability Assessment
Objective: To assess the stability of this compound under elevated temperature conditions.
Materials:
-
This compound (solid or neat liquid)
-
Oven capable of maintaining a constant temperature
-
HPLC system
Procedure:
-
Place a known quantity of this compound in a suitable container.
-
Expose the sample to a high temperature (e.g., 80°C) for a specified period (e.g., 48 hours).
-
At the end of the exposure period, allow the sample to cool to room temperature.
-
Prepare a solution of the stressed sample at a known concentration.
-
Analyze the solution by a validated stability-indicating HPLC method.
-
Compare the chromatogram of the stressed sample to that of an unstressed control to identify and quantify any degradation products.
3.4. Photolytic Stability Assessment
Objective: To determine the effect of light exposure on the stability of this compound.
Materials:
-
This compound solution (in a photochemically inert solvent)
-
Photostability chamber with a calibrated light source (providing both UV and visible light, as per ICH Q1B guidelines)
-
Control samples wrapped in aluminum foil
-
HPLC system
Procedure:
-
Prepare a solution of this compound at a known concentration.
-
Place the solution in a transparent container inside the photostability chamber.
-
Simultaneously, place a control sample, protected from light, in the same chamber to monitor for any thermal degradation.
-
Expose the samples to a specified light intensity and duration.
-
At the end of the exposure, analyze both the exposed and control samples by a validated stability-indicating HPLC method.
-
Compare the results to determine the extent of photodegradation.
Visualization of Workflows and Pathways
The following diagrams illustrate the logical workflow for stability testing and a proposed degradation pathway for this compound.
Caption: Workflow for assessing the stability of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photodegradation of pharmaceuticals in the aquatic environment by sunlight and UV-A, -B and -C irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. ajpsonline.com [ajpsonline.com]
- 11. sgs.com [sgs.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 14. database.ich.org [database.ich.org]
- 15. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
An In-depth Technical Guide to the Hazards and Toxicity of Ethyl 2,3-dicyanopropionate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The information provided is based on available data and should not be considered a substitute for a comprehensive safety assessment. Always consult the most current Safety Data Sheet (SDS) and conduct a thorough risk assessment before handling this chemical.
Executive Summary
Ethyl 2,3-dicyanopropionate (CAS No. 40497-11-8) is a versatile chemical intermediate used in various synthetic processes. While specific toxicological data for this compound is limited, its classification under the Globally Harmonized System (GHS) indicates significant potential for acute toxicity and irritation. This guide synthesizes the available hazard information, discusses the probable mechanism of toxicity based on its chemical class (aliphatic nitriles), and outlines standard experimental protocols for assessing chemical hazards.
Hazard Identification and Classification
This compound is classified as hazardous under the GHS. The primary hazards are associated with acute toxicity upon ingestion, dermal contact, or inhalation, as well as its potential to cause skin and serious eye irritation.[1][2][3]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2][3] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[1][2][3] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[1][2][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1][2][3] |
Hazard Pictogram:
-
GHS07 (Exclamation Mark): Indicates skin and eye irritation, skin sensitization, acute toxicity (harmful), narcotic effects, and respiratory tract irritation.[6]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 40497-11-8[1][2][3][4][5][6][7][8][9][10][11][12] |
| Molecular Formula | C₇H₈N₂O₂[4][5][6][7][11][12] |
| Molecular Weight | 152.15 g/mol [4][5][6][7][12] |
| Appearance | Colorless to light orange/yellow clear or oily liquid[4][5][12] |
| Boiling Point | 132-136 °C (at 0.5 mmHg)[12] |
| Flash Point | 170 °C[4] |
| Density | 1.129 g/cm³[13] |
Toxicological Data
In the absence of specific data, an assessment of the toxicological profile can be inferred from its chemical class.
Mechanism of Toxicity: The Role of Cyanide
This compound is an aliphatic dinitrile. The primary mechanism of toxicity for many aliphatic nitriles is the metabolic release of cyanide.[1][4] This process is typically mediated by the cytochrome P450 enzyme system in the liver.[4]
The liberated cyanide ion (CN⁻) is a potent inhibitor of cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain.[4] Inhibition of this enzyme disrupts cellular respiration, leading to cellular hypoxia and, ultimately, cell death.[4] The rate of cyanide release is a key factor in determining the acute toxicity of a given nitrile.[4]
Below is a diagram illustrating the proposed metabolic pathway leading to cyanide-induced toxicity.
Caption: Proposed metabolic pathway of this compound toxicity.
Experimental Protocols for Hazard Assessment
While specific experimental data for this compound is lacking, the following sections describe standard methodologies that would be employed to assess its toxicity.
Acute Toxicity Testing
Acute toxicity studies are designed to determine the adverse effects that occur within a short time of administration of a single dose of a substance.
Table 3: Standard Acute Toxicity Study Protocols
| Test | Protocol | Species | Endpoints |
| Oral | OECD Test Guideline 420, 423, or 425 | Rat (typically) | LD50, clinical signs of toxicity, body weight changes, gross pathology |
| Dermal | OECD Test Guideline 402 | Rat or Rabbit (typically) | LD50, clinical signs of toxicity, skin reactions, gross pathology |
| Inhalation | OECD Test Guideline 403 | Rat (typically) | LC50, clinical signs of toxicity, respiratory effects, gross pathology |
Skin and Eye Irritation/Corrosion Testing
These tests evaluate the potential of a substance to cause reversible or irreversible damage to the skin or eyes.
Experimental Workflow: In Vivo Skin Irritation Test (based on OECD TG 404)
Caption: Workflow for an in vivo skin irritation assessment.
Methodology for Skin Irritation/Corrosion Test (based on OECD TG 404):
-
Animal Model: Healthy young adult albino rabbits are typically used.
-
Test Substance Application: A small amount (e.g., 0.5 mL for liquids) of the test substance is applied to a shaved area of the skin.
-
Exposure: The application site is covered with a gauze patch and a semi-occlusive dressing for a specified period, usually 4 hours.
-
Observation: After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at various time points (e.g., 1, 24, 48, and 72 hours).
-
Scoring: The severity of the skin reactions is scored according to a standardized scale.
-
Classification: The substance is classified as corrosive or irritant based on the severity and persistence of the skin reactions.
A similar in vivo protocol exists for eye irritation (OECD TG 405), where the substance is instilled into the eye of a rabbit and observed for effects on the cornea, iris, and conjunctiva. In recent years, there has been a significant shift towards in vitro and ex vivo methods using reconstructed human epidermis models to reduce animal testing.
Genotoxicity Testing
Genotoxicity assays are performed to identify substances that can cause damage to DNA and chromosomes. A standard battery of tests is typically required to assess the genotoxic potential.
Logical Relationship of a Standard Genotoxicity Testing Battery
Caption: A typical tiered approach for genotoxicity assessment.
Methodology for Bacterial Reverse Mutation Test (Ames Test - OECD TG 471):
-
Test System: Histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli are used.
-
Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (e.g., S9 mix from rat liver) to mimic mammalian metabolism.
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance.
-
Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize the required amino acid) is counted.
-
Interpretation: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.
Handling and Safety Precautions
Given the hazards associated with this compound, strict safety measures should be implemented during its handling and use.
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.
-
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
-
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from incompatible materials such as oxidizing agents.
Conclusion
This compound is a chemical that requires careful handling due to its classification as harmful by ingestion, skin contact, and inhalation, and as a skin and serious eye irritant. While specific quantitative toxicological data are scarce, its structural classification as an aliphatic nitrile suggests that its systemic toxicity is likely mediated through the metabolic release of cyanide, a potent inhibitor of cellular respiration. Standard toxicological testing protocols for acute toxicity, irritation, and genotoxicity provide a framework for the comprehensive evaluation of this compound's hazards. All personnel involved in the handling and use of this compound should be thoroughly trained on its potential hazards and adhere to strict safety protocols.
References
- 1. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Studies on the mechanism of acute toxicity of nitriles in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemical-label.com [chemical-label.com]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of potential eye or skin irritation/corrosion in rabbit exposed to TiO2 photocatalyst (GST) [eaht.org]
- 6. capotchem.cn [capotchem.cn]
- 7. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. chemscene.com [chemscene.com]
- 10. echemi.com [echemi.com]
- 11. This compound | C7H8N2O2 | CID 10725530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | LGC Standards [lgcstandards.com]
- 13. chemicalbook.com [chemicalbook.com]
Ethyl 2,3-Dicyanopropionate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ethyl 2,3-dicyanopropionate, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. This document outlines its chemical identity, physical and chemical properties, and detailed experimental protocols for its synthesis.
Chemical Identity
-
IUPAC Name: Ethyl 2,3-dicyanopropanoate
-
Synonyms:
-
2,3-Dicyanopropanoic acid ethyl ester
-
2,3-Dicyanopropionic acid ethyl ester
-
Ethyl 2,3-dicyanopropanate
-
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₈N₂O₂ | [1][2][3][4][5] |
| Molecular Weight | 152.15 g/mol | [2][3][4][5] |
| Appearance | Colorless to light brown/yellow oily liquid | [1][2][3] |
| Boiling Point | 120-135 °C | [2][3] |
| Density | 1.129 ± 0.06 g/cm³ (Predicted) | [2][3] |
| Solubility | Soluble in Chloroform, Methanol. Insoluble in water. | [2][3] |
| Storage Temperature | Room Temperature, Sealed in dry conditions | [3] |
Synthesis of this compound
This compound is primarily synthesized through the reaction of ethyl cyanoacetate with formaldehyde in the presence of a cyanide source. Several detailed experimental protocols have been reported, with variations in solvents, cyanide sources, and reaction conditions.
Synthesis Workflow
The following diagram illustrates a common synthetic route to this compound.
Detailed Experimental Protocols
Two representative experimental protocols for the synthesis of this compound are provided below.
Protocol 1: Synthesis using Sodium Cyanide in DMSO
This protocol is adapted from a patented method and offers a high yield.
-
Materials:
-
Dimethyl sulfoxide (DMSO): 400g
-
Solid Sodium Cyanide (NaCN): 31.5g
-
Ethyl cyanoacetate: 70g
-
Paraformaldehyde: 36g
-
7.5% Hydrochloric acid (HCl) aqueous solution
-
Dichloroethane
-
-
Procedure:
-
To a 500 ml reaction flask, add 400g of DMSO.
-
Cool the flask to 15 °C.
-
Add 31.5 g of solid sodium cyanide, 70g of ethyl cyanoacetate, and 36g of paraformaldehyde.
-
Maintain the internal temperature at 10-15 °C and allow the reaction to proceed for 12 hours.
-
In a separate 500 ml reaction bottle, prepare 240ml of 7.5% hydrochloric acid aqueous solution and cool it to 0-3 °C.
-
Slowly pour the reaction mixture into the cooled hydrochloric acid solution while stirring.
-
Continue stirring for 30 minutes.
-
Add 100 g of dichloroethane and perform extraction three times.
-
Combine the organic extracts and wash twice with 100ml of process water.
-
Allow the layers to separate and remove the aqueous layer.
-
Remove the dichloroethane from the organic layer to obtain the crude product.
-
The crude product can be further purified by rectification to yield the final product with a purity of over 99%.[1]
-
Protocol 2: Synthesis using Potassium Cyanide in Ethanol
This protocol provides an alternative method using a different cyanide source and solvent.
-
Materials:
-
Potassium cyanide (KCN): 13.0 g (0.2 M)
-
Absolute ethanol
-
Ethyl cyanoacetate: 22.6 g (0.2 M)
-
Paraformaldehyde: 6.0 g (0.2 M)
-
2M Hydrochloric acid (HCl) solution
-
Dichloromethane
-
Water
-
-
Procedure:
-
Stir potassium cyanide (13.0 g) in absolute ethanol in a reaction flask.
-
Add ethyl cyanoacetate (22.6 g) and paraformaldehyde (6.0 g) at ambient temperature.
-
After 5 minutes, heat the white suspension under reflux conditions for 12 minutes.
-
Evaporate the resulting orange solution to dryness in vacuo at a temperature below 25 °C to obtain a buff solid (the potassium salt).
-
Dissolve the solid in water (400 ml).
-
Acidify the solution to pH 5 with 2M hydrochloric acid solution, which will result in the formation of a red oil.
-
Extract the mixture with dichloromethane.
-
Dry the combined organic extracts and evaporate to dryness in vacuo to yield the title compound as a red oil.
-
The product can be further purified by distillation. The reported boiling point of the distilled material is 132-136 °C at 0.5 mmHg, with a yield of 77%.
-
References
- 1. CN112375012A - Preparation method of ethyl 2, 3-dicyanopropionate - Google Patents [patents.google.com]
- 2. CN1785966A - Technology of synthesizing 2,3-dicyano ethyl propionate - Google Patents [patents.google.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. sfdchem.com [sfdchem.com]
Methodological & Application
Application Notes and Protocols: Ethyl 2,3-dicyanopropionate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,3-dicyanopropionate is a versatile and highly reactive precursor in the field of organic synthesis, particularly in the construction of a variety of heterocyclic scaffolds. Its unique structure, featuring two vicinal cyano groups and an ethyl ester moiety, provides multiple reaction sites for cyclization and condensation reactions. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems derived from this compound, with a focus on pyrazoles, pyridines, and thiophenes. The information presented is intended to be a valuable resource for researchers in medicinal chemistry, agrochemical development, and materials science.
Synthesis of Pyrazole Derivatives
The most prominent application of this compound in heterocyclic synthesis is in the preparation of pyrazole derivatives. Specifically, it is a key intermediate in the industrial synthesis of phenylpyrazole insecticides, such as Fipronil. The reaction typically involves the condensation of this compound with a substituted hydrazine.
Key Application: Synthesis of 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole
This compound is a crucial intermediate in the production of Fipronil. The synthesis involves the diazotization of 2,6-dichloro-4-trifluoromethylaniline, followed by a coupling reaction with this compound and subsequent cyclization.
Reaction Scheme:
Caption: Synthesis of a key Fipronil intermediate.
Experimental Protocol:
Step 1: Diazotization of 2,6-dichloro-4-trifluoromethylaniline [1][2][3]
-
To a solution of nitrosylsulfuric acid in sulfuric acid, slowly add a solution of 2,6-dichloro-4-trifluoromethylaniline in an organic solvent (e.g., acetic acid or toluene) at a controlled temperature of 10-30°C.
-
Stir the mixture for 1-5 hours at the same temperature to ensure complete formation of the diazonium salt.
Step 2: Coupling with this compound [1][2]
-
Prepare a biphasic mixture of the diazonium salt solution and an aqueous solution of this compound.
-
Stir the mixture vigorously at room temperature for approximately 2 hours to facilitate the coupling reaction.
-
Separate the organic layer containing the coupled intermediate.
Step 3: Cyclization to form the Pyrazole Ring [1][2][3]
-
To the organic solution of the intermediate, add aqueous ammonia.
-
Stir the mixture at room temperature for about 2 hours to induce cyclization.
-
Separate the organic layer, wash with water until neutral, and remove the solvent under reduced pressure to obtain the crude product.
-
The crude 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole can be further purified by recrystallization from a suitable solvent like ethanol.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | >80% | [4] |
| Purity (by HPLC) | >99% | [3][4] |
| Reaction Time | Diazotization: 1-5 h, Coupling: 2 h, Cyclization: 2 h | [1][2] |
Synthesis of Pyridine Derivatives
The synthesis of pyridine derivatives from this compound is less commonly documented than pyrazole synthesis. However, the dicyano functionality suggests its potential utility in constructing the pyridine ring through reactions with active methylene compounds or via Thorpe-Ziegler type cyclizations. While direct, detailed protocols starting from this compound are not abundant in the reviewed literature, the following outlines a plausible synthetic strategy based on established pyridine syntheses using related dinitriles.
Plausible Application: Synthesis of 2-Amino-3-cyanopyridine Derivatives
A potential pathway involves the reaction of this compound with a ketone or an aldehyde in the presence of a base and a source of ammonia, such as ammonium acetate. This would be a variation of the multicomponent synthesis of 2-amino-3-cyanopyridines, where malononitrile is typically used.
Proposed Reaction Scheme:
Caption: Proposed synthesis of 2-amino-3-cyanopyridines.
General Experimental Considerations (Hypothetical Protocol):
-
A mixture of this compound, a ketone (e.g., acetophenone), and ammonium acetate would be heated in a suitable solvent like ethanol or under solvent-free conditions.
-
The reaction progress would be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture would be cooled, and the precipitated product would be collected by filtration and recrystallized.
Note: Further research and experimental validation are required to establish a reliable protocol for this transformation.
Synthesis of Thiophene and Thiazole Derivatives
The application of this compound in the synthesis of sulfur-containing heterocycles like thiophenes and thiazoles is not well-documented in the current literature. The Gewald reaction, a common method for synthesizing 2-aminothiophenes, typically employs an α-cyanoester and a ketone or aldehyde in the presence of elemental sulfur and a base. While this compound contains a cyanoester moiety, its reactivity in the Gewald reaction has not been extensively explored. Similarly, the Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide, a reaction profile that does not directly align with the structure of this compound.
Future Outlook
The development of novel synthetic routes to thiophenes and thiazoles using this compound as a starting material represents an area for future research. Potential strategies could involve the transformation of one of the cyano groups into a thioamide, which could then undergo intramolecular cyclization or react with an appropriate partner to form the desired heterocyclic ring.
Summary of Synthetic Applications
| Heterocyclic System | Key Reaction Type | Starting Material | Status of Protocol |
| Pyrazoles | Condensation/Cyclization | This compound, Substituted Hydrazine | Well-established |
| Pyridines | Multicomponent Reaction (Proposed) | This compound, Ketone/Aldehyde, Ammonia Source | Hypothetical |
| Thiophenes/Thiazoles | Gewald/Hantzsch (Potential) | This compound | Exploratory |
Logical Workflow for Heterocyclic Synthesis from this compound
Caption: Synthetic pathways from this compound.
Conclusion
This compound is a valuable and commercially important building block for the synthesis of heterocyclic compounds. Its utility is firmly established in the synthesis of pyrazole derivatives, most notably as a key precursor to the insecticide Fipronil. While its application in the synthesis of other heterocyclic systems like pyridines and thiophenes is less explored, its chemical structure suggests significant potential for the development of novel synthetic methodologies. The protocols and data presented herein provide a solid foundation for researchers to utilize this compound in their synthetic endeavors and to explore new frontiers in heterocyclic chemistry.
References
Ethyl 2,3-dicyanopropionate: A Key Intermediate in the Synthesis of Phenylpyrazole Insecticides
Application Note
Ethyl 2,3-dicyanopropionate serves as a crucial building block in the synthesis of a class of broad-spectrum insecticides known as phenylpyrazoles. Its chemical structure provides the necessary backbone for the formation of the pyrazole ring, a core component of these active compounds. The most prominent insecticide synthesized from this intermediate is fipronil, which exhibits high efficacy against a wide range of agricultural and household pests.
The synthesis of insecticides from this compound involves a multi-step process, beginning with the formation of a pyrazole ring through cyclization reactions. This is followed by further chemical modifications to introduce the desired functional groups that confer insecticidal activity and selectivity. The final product, fipronil, acts as a potent neurotoxin by blocking GABA-gated chloride channels in insects, leading to central nervous system disruption and eventual death. The selectivity of fipronil towards insects is attributed to its higher affinity for insect GABA receptors compared to mammalian receptors.
Quantitative Data on Fipronil Efficacy
The following table summarizes the acute toxicity of fipronil, a key insecticide derived from this compound, against various target and non-target organisms.
| Organism | Test Type | LD50/LC50 | Reference |
| Corn rootworm (Diabrotica spp.) | Topical | 0.33 ng/mg | [1] |
| House fly (Musca domestica) | Topical | 0.25 µg/g | [2] |
| Bobwhite quail | Acute Oral | 11.3 mg/kg | [3] |
| Pheasant | Acute Oral | 31.0 mg/kg | [3] |
| Rat | Acute Oral | 97 mg/kg | [3][4] |
| Mouse | Acute Oral | 95 mg/kg | [4] |
| Rabbit | Dermal | 354 mg/kg | [3][4] |
| Honey bee (Apis mellifera) | Topical (48h) | 0.41 ng/bee | [5] |
Experimental Protocols
Synthesis of this compound
This protocol describes a common method for the laboratory-scale synthesis of this compound.
Materials:
-
Potassium cyanide (KCN)
-
Ethyl cyanoacetate
-
Paraformaldehyde
-
Absolute ethanol
-
2M Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Water
Procedure:
-
In a reaction vessel, stir a suspension of potassium cyanide (13.0 g, 0.2 mol) in absolute ethanol.
-
Add ethyl cyanoacetate (22.6 g, 0.2 mol) and paraformaldehyde (6.0 g, 0.2 mol) to the suspension at ambient temperature.[6]
-
After 5 minutes, heat the mixture to reflux for 12 minutes. The solution will turn orange.[6]
-
Evaporate the solvent under vacuum at a temperature below 25°C to obtain a solid.[6]
-
Dissolve the resulting solid (the potassium salt) in water (400 ml).[6]
-
Acidify the solution to pH 5 with 2M hydrochloric acid, which will result in the formation of a red oil.[6]
-
Extract the mixture with dichloromethane.[6]
-
Dry the organic extracts and evaporate the solvent under vacuum to yield this compound as a red oil.[6] A yield of approximately 77% can be expected.[6]
Synthesis of Fipronil from this compound
This protocol outlines the subsequent steps to synthesize fipronil from the intermediate, this compound. This is a multi-step process involving the formation of a pyrazole intermediate followed by oxidation.
Step 1: Preparation of 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole
-
To a solution of 2,6-dichloro-4-trifluoromethyl aniline (230 g) in acetic acid (150 ml), add nitrosyl sulfuric acid (1.1 m) over one hour at 30°C.
-
Maintain the reaction at 30°C for an additional hour.
-
Heat the mixture to 50-55°C for 30 minutes.
-
Cool the mixture to 30°C.
-
This diazonium salt solution is then reacted with this compound. The resulting product is treated with a base like ammonia to facilitate a ring-closing reaction, forming the pyrazole ring.
Step 2: Synthesis of Fipronil
-
A mixture of 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole (421 g), trichloroacetic acid (1200 g), chlorobenzene (300 g), and boric acid (2 g) is prepared.
-
Cool the mixture to 15-20°C.
-
Add 50% aqueous hydrogen peroxide (68 g) and stir the mixture for 20 hours.[7][8]
-
After workup, fipronil can be isolated and purified. A purity of over 97% can be achieved after purification with chlorobenzene and a mixture of ethyl acetate and chlorobenzene.[7][8]
Visualizations
Caption: Synthetic pathway from raw materials to Fipronil.
Caption: Mechanism of action of Fipronil on insect GABA receptors.
References
- 1. piat.org.nz [piat.org.nz]
- 2. Frontiers | GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil [frontiersin.org]
- 3. Fipronil Technical Fact Sheet [npic.orst.edu]
- 4. merckvetmanual.com [merckvetmanual.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. US8507693B2 - Process for synthesis of fipronil - Google Patents [patents.google.com]
- 8. WO2011107998A1 - Process for synthesis of fipronil - Google Patents [patents.google.com]
Application Notes and Protocols: Pyrazole Synthesis via Cyclocondensation of Ethyl 2,3-Dicyanopropionate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines the proposed reaction mechanism for the formation of pyrazoles from ethyl 2,3-dicyanopropionate and hydrazine. Pyrazoles are a pivotal class of heterocyclic compounds with a broad spectrum of applications in medicinal chemistry and drug development. Understanding the synthetic pathways to functionalized pyrazoles is crucial for the design and discovery of novel therapeutic agents. Herein, we provide a detailed theoretical framework for the reaction, a comprehensive experimental protocol, and a summary of expected yields based on analogous transformations.
Introduction
The pyrazole scaffold is a core structural motif in a multitude of pharmaceuticals, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The synthesis of substituted pyrazoles is, therefore, of significant interest to the scientific community. One potential, though less commonly documented, pathway to highly functionalized pyrazoles is through the cyclocondensation of dinitrile compounds with hydrazine. This compound represents a promising, albeit underutilized, precursor for the synthesis of 3-amino-5-ethoxycarbonyl-4-cyanopyrazole, a versatile intermediate for further chemical elaboration.
Proposed Reaction Mechanism
The reaction of this compound with hydrazine is proposed to proceed through a nucleophilic addition-cyclization-tautomerization sequence. This mechanism is analogous to the well-established synthesis of aminopyrazoles from various dinitrile precursors.
The proposed mechanism is as follows:
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of the hydrazine molecule on one of the electrophilic nitrile carbons of this compound.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, wherein the second nitrogen atom of the hydrazine moiety attacks the remaining nitrile carbon. This step leads to the formation of a five-membered dihydropyrazole ring.
-
Tautomerization: The dihydropyrazole intermediate then undergoes tautomerization to yield the thermodynamically more stable aromatic pyrazole ring, resulting in the final product, ethyl 3-amino-4-cyano-1H-pyrazole-5-carboxylate.
Caption: Proposed reaction mechanism for pyrazole formation.
Experimental Protocols
The following is a representative protocol for the synthesis of ethyl 3-amino-4-cyano-1H-pyrazole-5-carboxylate from this compound. This protocol is adapted from established procedures for the synthesis of similar aminopyrazole derivatives.[1]
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (anhydrous)
-
Glacial acetic acid (optional, as catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Recrystallization apparatus
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (0.1 mol) in 100 mL of anhydrous ethanol.
-
To this solution, add hydrazine hydrate (0.11 mol, 1.1 equivalents) dropwise at room temperature with continuous stirring. A slight exotherm may be observed.
-
(Optional) Add a catalytic amount of glacial acetic acid (0.01 mol).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the volume of the solvent in vacuo until a precipitate begins to form.
-
Cool the mixture in an ice bath for 30 minutes to complete the precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold ethanol (2 x 20 mL).
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Dry the purified crystals in a vacuum oven at 50-60 °C.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and determine the melting point.
Caption: General experimental workflow for pyrazole synthesis.
Data Presentation
The following table summarizes the reported yields for the synthesis of various aminopyrazole derivatives from dinitrile or related precursors, providing an indication of the expected efficiency of the described protocol.
| Precursor | Product | Catalyst/Solvent | Yield (%) | Reference |
| Ethyl (E)-2-cyano-3-ethoxyacrylate | Ethyl 5-amino-1H-pyrazole-4-carboxylate | Ethanol | 99 | [1] |
| 3-Oxo-3-phenylpropanenitrile | 3-Amino-5-phenyl-1H-4-pyrazolecarbonitrile | Hydrazine hydrate/Ethanol | 93 | [2] |
| 3-Oxo-3-(4-chlorophenyl)propanenitrile | 3-Amino-5-(4-chlorophenyl)-1H-4-pyrazolecarbonitrile | Hydrazine hydrate/Ethanol | 95 | [2] |
| 3-Oxo-3-(2-thienyl)propanenitrile | 3-Amino-5-(2-thienyl)-1H-4-pyrazolecarbonitrile | Hydrazine hydrate/Ethanol | 93 | [2] |
Applications in Drug Development
The resulting ethyl 3-amino-4-cyano-1H-pyrazole-5-carboxylate is a highly versatile intermediate in the synthesis of more complex molecules for drug discovery. The amino, cyano, and ester functionalities provide multiple handles for further chemical modifications, such as:
-
N-alkylation or N-arylation of the pyrazole ring.
-
Condensation reactions involving the amino group to form fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.
-
Hydrolysis or modification of the ester group.
-
Transformation of the cyano group into other functional groups.
These potential transformations allow for the generation of diverse chemical libraries for screening against various biological targets.
Safety Precautions
-
Hydrazine hydrate is toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
Organic solvents are flammable. Avoid open flames and ensure proper ventilation.
-
Follow standard laboratory safety procedures at all times.
References
Application of Ethyl 2,3-dicyanopropionate in the Synthesis of a Key Pyrazole Intermediate
Application Note AN-2025-01
Introduction
Ethyl 2,3-dicyanopropionate is a versatile C5 synthon widely employed in the synthesis of complex heterocyclic compounds. Its bifunctional nature, possessing two nitrile groups and an ester moiety, allows for a variety of chemical transformations, making it a valuable building block in medicinal and agricultural chemistry. This application note details the use of this compound in the synthesis of 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole, a crucial intermediate in the production of the broad-spectrum insecticide, Fipronil. The synthetic strategy highlighted herein is a salient example of pyrazole ring formation, a common motif in many pharmaceutically active compounds, including anti-inflammatory and anticonvulsant agents.[1]
Logical Relationship of the Synthesis
The overall synthetic process can be visualized as a two-step logical progression from the starting aniline derivative to the final pyrazole intermediate.
Figure 1: Logical workflow for the synthesis of the target pyrazole intermediate.
Experimental Protocols
1. Synthesis of this compound
This protocol describes a common laboratory-scale synthesis of this compound.
Experimental Workflow
Figure 2: Workflow for the synthesis of this compound.
Procedure:
-
In a round-bottom flask, stir a suspension of potassium cyanide (13.0 g, 0.2 mol) in absolute ethanol.
-
Add ethyl cyanoacetate (22.6 g, 0.2 mol) and paraformaldehyde (6.0 g, 0.2 mol) at ambient temperature.
-
After 5 minutes, heat the white suspension to reflux for 12 minutes.
-
Cool the resulting orange solution and evaporate to dryness in vacuo at a temperature below 25 °C to obtain a buff solid.
-
Dissolve the solid in water (400 ml) and acidify to pH 5 with 2M hydrochloric acid, which will result in the formation of a red oil.
-
Extract the mixture with dichloromethane.
-
Dry the organic extracts and evaporate the solvent in vacuo to yield this compound as a red oil.
-
The product can be further purified by distillation.
Quantitative Data for this compound Synthesis
| Parameter | Value | Reference |
| Yield | 77% | [2] |
| Boiling Point | 132-136 °C at 0.5 mmHg | [2] |
| Purity | >99% achievable with distillation | [3] |
2. Synthesis of 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole
This protocol details the synthesis of the target pyrazole intermediate from 2,6-dichloro-4-trifluoromethylaniline and this compound.
Reaction Scheme
Figure 3: Reaction scheme for the synthesis of the pyrazole intermediate.
Procedure:
-
Diazotization:
-
In a suitable reactor, add 230 g of 2,6-dichloro-4-trifluoromethylaniline to 150 ml of toluene and 0.5 g of sucrose polystearate.[4]
-
Gradually add 600 ml of a spent acid solution (containing sulfuric and hydrochloric acid) over 30 minutes at 30-40 °C.[4]
-
Stir the mixture for 1 hour to form the aniline salt, then cool to 15-20 °C.[4]
-
Prepare a solution of 75.9 g of sodium nitrite in 100 ml of water.[4]
-
Add the sodium nitrite solution to the reaction mixture over 3 hours at 15-20 °C and continue stirring for 1 hour to complete the diazotization.[4]
-
Pour the reaction mixture into 1200 g of ice water, maintaining the temperature below 20 °C.[4]
-
-
Condensation and Cyclization:
-
Add 152 g of this compound to the diluted diazotized mixture at 10-15 °C and stir for 30 minutes.[2][4]
-
Continue stirring for 12 hours at 15-25 °C, allowing a biphasic system to form.[2][4]
-
Separate the organic layer (coupling product) and extract the aqueous layer with 100 ml of toluene.[2][4]
-
Combine the organic layers and add them to 1000 ml of 2N sodium hydroxide solution at 5-25 °C.[2][4] Stir for 4 hours at 20-25 °C to induce cyclization.[2][4] An alternative method uses concentrated ammonia water to adjust the pH to ≥ 11 and stir for 2-4 hours.[5]
-
Heat the organic phase to 40-42 °C and allow it to equilibrate for 1 hour.[2][4]
-
Cool the resulting slurry to 10-15 °C, filter the precipitate, and wash with water until neutral.[2][4]
-
Wash the product with 50 ml of cooled toluene and dry to obtain 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole.[2][4]
-
Quantitative Data for Pyrazole Intermediate Synthesis
| Parameter | Value | Reference |
| Yield | 80-83% | [2][5] |
| Purity (HPLC) | 96-99% | [2][5] |
| Melting Point | 132-141 °C | [5] |
This compound serves as an effective and versatile building block for the synthesis of highly substituted pyrazole intermediates. The protocols provided herein demonstrate a robust and high-yielding pathway to a key intermediate for the agrochemical industry, which also serves as a model for the synthesis of analogous structures with potential pharmaceutical applications. The straightforward reaction sequence, involving diazotization, condensation, and cyclization, highlights the utility of this compound in constructing complex heterocyclic frameworks.
References
- 1. Page loading... [guidechem.com]
- 2. 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole synthesis - chemicalbook [chemicalbook.com]
- 3. CN112375012A - Preparation method of ethyl 2, 3-dicyanopropionate - Google Patents [patents.google.com]
- 4. 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole | 120068-79-3 [chemicalbook.com]
- 5. CN103396366B - The production method of 5-Amino 3 cyano-1-(2,6-dichlor-4-trifluoromethyl phenyl) pyrazoles - Google Patents [patents.google.com]
Application Notes and Protocols for the Laboratory Scale Synthesis of Ethyl 2,3-dicyanopropionate
Introduction
Ethyl 2,3-dicyanopropionate is a versatile intermediate in organic synthesis, primarily utilized as a precursor for the synthesis of various heterocyclic compounds, including pyrazole derivatives which have significant applications in the agrochemical industry.[1][2] Notably, it is a key building block for the production of phenylpyrazole insecticides like Fipronil.[2][3] The presence of two cyano groups and an ester functional group provides multiple reaction sites, making it a valuable synthon for constructing complex molecular architectures.[1] This document provides detailed protocols for the laboratory-scale synthesis of this compound, along with relevant data and a procedural workflow.
Physicochemical Properties
This compound is a colorless to light yellow or brown oily liquid at room temperature.[4][5][6] It is soluble in organic solvents such as chloroform, methanol, ether, and ethyl acetate, but sparingly soluble in water.[3][4][7]
| Property | Value | Reference |
| CAS Number | 40497-11-8 | [8] |
| Molecular Formula | C₇H₈N₂O₂ | [8] |
| Molecular Weight | 152.15 g/mol | [8] |
| Boiling Point | 132-136 °C at 0.5 mmHg; 120-135 °C | [3][6][9] |
| Density | ~1.129 g/cm³ (Predicted) | [3] |
| Purity | >98.0% (GC) | [5][10] |
Reaction Mechanism
The synthesis of this compound from ethyl cyanoacetate, formaldehyde (from paraformaldehyde), and a cyanide salt is thought to proceed through a multi-step mechanism. The process begins with the nucleophilic addition of a cyanide ion to formaldehyde, forming a cyanohydrin intermediate. This intermediate then reacts with ethyl cyanoacetate, followed by the elimination of a water molecule to yield the final product.[1]
Experimental Protocols
Two common laboratory-scale methods for the synthesis of this compound are presented below, using either ethanol or dimethyl sulfoxide (DMSO) as the solvent.
Method 1: Synthesis in Ethanol
This method is a common laboratory procedure that provides a good yield of the desired product.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles |
| Ethyl cyanoacetate | 113.12 | 22.6 | 0.2 |
| Paraformaldehyde | (CH₂O)n | 6.0 | 0.2 (as HCHO) |
| Potassium cyanide | 65.12 | 13.0 | 0.2 |
| Absolute Ethanol | - | As solvent | - |
| 2M Hydrochloric acid | - | As required | - |
| Dichloromethane | - | For extraction | - |
| Water | - | For work-up | - |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium cyanide (13.0 g, 0.2 mol) to absolute ethanol.
-
Addition of Reactants: To the stirred suspension, add ethyl cyanoacetate (22.6 g, 0.2 mol) and paraformaldehyde (6.0 g, 0.2 mol) at ambient temperature.
-
Reaction: Stir the white suspension for 5 minutes, then heat the mixture to reflux for 12 minutes. The solution will turn orange.
-
Solvent Removal: After the reflux, cool the solution and evaporate the solvent to dryness in vacuo at a temperature below 25 °C to obtain a buff solid (the potassium salt).
-
Acidification: Dissolve the solid in water (400 ml) and acidify the solution to pH 5 with 2M hydrochloric acid. This will result in the formation of a red oil.
-
Extraction: Extract the mixture with dichloromethane.
-
Drying and Evaporation: Dry the combined organic extracts and evaporate the solvent in vacuo to yield the crude product as a red oil.
-
Purification: The crude product can be purified by distillation. The boiling point is reported to be 132-136 °C at 0.5 mmHg.[9]
Expected Yield: 23.5 g (77%)[9]
Characterization Data:
-
¹H NMR (CDCl₃): δ 4.3 (2H, q), 3.95 (1H, t), 3.0 (2H, d), 1.35 (3H, t)[9]
Method 2: Synthesis in Dimethyl Sulfoxide (DMSO)
This method is often used in industrial preparations and can also be adapted for laboratory scale.[2][11]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles |
| Ethyl cyanoacetate | 113.12 | 70.0 | 0.62 |
| Paraformaldehyde | (CH₂O)n | 36.0 | 1.2 (as HCHO) |
| Sodium cyanide | 49.01 | 31.5 | 0.64 |
| Dimethyl sulfoxide (DMSO) | - | 400 | - |
| 7.5% Hydrochloric acid | - | 240 ml | - |
| Dichloroethane | - | For extraction | - |
| Water | - | For washing | - |
Procedure:
-
Reaction Setup: In a 500 ml reaction flask, place 400g of DMSO.
-
Addition of Reactants: Cool the DMSO to 15 °C and add solid sodium cyanide (31.5 g), ethyl cyanoacetate (70 g), and paraformaldehyde (36 g).
-
Reaction: Maintain the internal temperature at 10-15 °C and let the reaction proceed for 12 hours.
-
Quenching and Acidification: In a separate 500 ml flask, prepare 240 ml of 7.5% hydrochloric acid aqueous solution and cool it to 0-3 °C. Slowly pour the reaction mixture into the cold hydrochloric acid solution and stir for 30 minutes.
-
Extraction: Add 100 g of dichloroethane and extract the aqueous mixture three times.
-
Washing: Combine the organic extracts and wash twice with 100 ml of process water.
-
Solvent Removal: Separate the layers and remove the dichloroethane from the organic layer to obtain the crude product.
-
Purification: The crude product can be purified by rectification to obtain the final product.
Expected Yield and Purity: 71.28 g of finished product with a purity of 99.31%.[12]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Cyanide salts (potassium cyanide and sodium cyanide) are highly toxic. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with skin, eyes, and inhalation. Have a cyanide antidote kit readily available.
-
Paraformaldehyde is a source of formaldehyde, which is a suspected carcinogen and an irritant. Handle in a fume hood.
-
Dichloromethane and dichloroethane are volatile and potentially carcinogenic. Use appropriate personal protective equipment (gloves, safety glasses) and work in a well-ventilated area.
-
The reaction can be exothermic. Careful control of the reaction temperature is necessary, especially during the addition of reactants.
Applications in Research and Development
This compound serves as a crucial starting material for the synthesis of a variety of heterocyclic compounds.[4] Its primary application is in the agrochemical industry as a key intermediate for producing phenylpyrazole insecticides.[1][2] The dicyano functionality allows for the construction of pyrazole rings, which are the core structures of many effective pest control agents.[1] For drug development professionals, the versatile reactivity of this compound opens avenues for the synthesis of novel pharmaceutical agents, including potential anticonvulsants and anti-inflammatory drugs.[4]
References
- 1. This compound | 40497-11-8 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. sfdchem.com [sfdchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Jiangsu Tuoqiu Agriculture Chemical Co., Ltd.--Ethyl 2,3-dicyanopropionate 99%|40497-11-8 [tuoqiu.com]
- 7. chembk.com [chembk.com]
- 8. This compound | C7H8N2O2 | CID 10725530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. labproinc.com [labproinc.com]
- 11. CN1785966A - Technology of synthesizing 2,3-dicyano ethyl propionate - Google Patents [patents.google.com]
- 12. CN112375012A - Preparation method of ethyl 2, 3-dicyanopropionate - Google Patents [patents.google.com]
Application Note: Purification of Ethyl 2,3-dicyanopropionate by Vacuum Distillation
Introduction
Ethyl 2,3-dicyanopropionate (CAS No. 40497-11-8) is a key intermediate in the synthesis of various agrochemicals, most notably the phenylpyrazole insecticide, Fipronil.[1][2][3] The synthesis of this compound often results in a crude product that is a red or buff-colored oil, which requires purification to achieve the high purity (≥98-99%) necessary for subsequent synthetic steps.[4][5] Vacuum distillation is the standard and most effective method for purifying this compound, taking advantage of its relatively high boiling point and thermal stability under reduced pressure.
This application note provides a detailed protocol for the purification of this compound by vacuum distillation, intended for researchers, scientists, and drug development professionals.
Physicochemical Properties
A summary of the relevant physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for designing an effective distillation protocol.
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₂O₂ | [6] |
| Molecular Weight | 152.15 g/mol | [1] |
| Appearance | Colorless to light yellow oily liquid | [1][3] |
| Boiling Point | 132-136 °C @ 0.5 mmHg120-135 °C @ 133.3 Pa (~1 mmHg)140 °C @ 0.1 kPa (~0.75 mmHg)125-128 °C @ 1-2 mmHg | [1][3][4] |
| Solubility | Soluble in chloroform, methanol, ether, and ethyl acetate. Insoluble in water. | [3][6] |
| Storage | Store in a cool, dark, and dry place in a tightly sealed container. |
Experimental Protocol
1. Pre-distillation Preparation of Crude this compound
Prior to distillation, the crude this compound must be properly prepared to remove residual solvents and aqueous impurities. The synthesis of this compound typically involves a reaction in a solvent such as ethanol or dimethyl sulfoxide (DMSO), followed by an aqueous workup and extraction with a solvent like dichloromethane.[2][4][5][7]
-
Solvent Removal: The crude product, typically dissolved in an extraction solvent (e.g., dichloromethane), should be concentrated on a rotary evaporator to remove the bulk of the solvent.
-
Drying: The resulting oil should be thoroughly dried to remove any residual water, which can interfere with the distillation process. This can be achieved by drying over an anhydrous drying agent like magnesium sulfate (MgSO₄) or by azeotropic distillation with a suitable solvent if necessary.
2. Vacuum Distillation Setup
A standard short-path distillation apparatus is generally sufficient for the purification of this compound. For higher purity, a fractional distillation column (e.g., Vigreux) can be employed.
-
Apparatus:
-
Round-bottom flask (distilling flask)
-
Short-path distillation head with a condenser and collection flask(s)
-
Thermometer and adapter
-
Heating mantle with a stirrer
-
Vacuum pump with a cold trap
-
Manometer for pressure monitoring
-
3. Distillation Procedure
-
Charging the Flask: The dry, crude this compound is placed into the distilling flask along with a magnetic stir bar. The flask should not be filled to more than two-thirds of its volume.
-
Assembling the Apparatus: The distillation apparatus is assembled, ensuring all joints are properly sealed with vacuum grease.
-
Evacuation: The system is slowly evacuated to the desired pressure (e.g., 0.5-2 mmHg). A cold trap (e.g., liquid nitrogen or dry ice/acetone) should be used to protect the vacuum pump.
-
Heating and Distillation: The distilling flask is gently heated while stirring. The temperature is gradually increased until the product begins to distill. A forerun, which may contain residual solvents or lower-boiling impurities, should be collected in a separate receiving flask and discarded.
-
Collecting the Main Fraction: The main fraction of pure this compound is collected at the appropriate boiling temperature and pressure, as indicated in the table above. The distilled product should be a colorless to light yellow liquid.
-
Shutdown: Once the distillation is complete, the heating is discontinued, and the apparatus is allowed to cool to room temperature before the vacuum is slowly released.
4. Post-distillation Handling and Storage
The purified this compound should be stored in a tightly sealed container in a cool, dark, and dry place to prevent degradation.
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Safety Precautions
-
This compound should be handled in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Care should be taken when working with vacuum systems to avoid implosion.
-
The synthesis of this compound often involves highly toxic reagents such as potassium or sodium cyanide, and appropriate safety measures must be taken during the synthesis and handling of the crude product.
Expected Results
Following this protocol, a purity of ≥98-99% for the distilled this compound can be expected.[1][5] The final product should be a colorless to light yellow oily liquid.[1] The yield will depend on the purity of the crude material.
References
- 1. Jiangsu Tuoqiu Agriculture Chemical Co., Ltd.--Ethyl 2,3-dicyanopropionate 99%|40497-11-8 [tuoqiu.com]
- 2. nbinno.com [nbinno.com]
- 3. chembk.com [chembk.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. CN112375012A - Preparation method of ethyl 2, 3-dicyanopropionate - Google Patents [patents.google.com]
- 6. sfdchem.com [sfdchem.com]
- 7. Technology of synthesizing 2,3-dicyano ethyl propionate - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols: Safe Handling of Ethyl 2,3-dicyanopropionate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed safety precautions, handling protocols, and emergency procedures for the use of Ethyl 2,3-dicyanopropionate (CAS No. 40497-11-8) in a laboratory setting. Adherence to these guidelines is crucial to ensure a safe working environment and minimize the risk of exposure.
Introduction
This compound is a colorless to pale yellow liquid with a faint, ester-like odor.[1] It is utilized as an intermediate in the synthesis of various compounds within the pharmaceutical and chemical industries.[1] While stable under ambient conditions, it is sensitive to moisture and heat and presents several health hazards, necessitating careful handling.[1]
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are summarized in the table below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2][3][4][5] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[2][3][4][5] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[2][3][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3][6] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[3][6] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation.[6][7] |
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₇H₈N₂O₂[1][6][7][8] |
| Molecular Weight | 152.15 g/mol [2][6][7][8] |
| Appearance | Colorless to pale yellow liquid/oil[1][2][5] |
| Odor | Faint ester-like or fruity odor[1] |
| Boiling Point | 120-136 °C[2][5] |
| Flash Point | 147.5 ± 13.9 °C[5] |
| Density | 1.1 ± 0.1 g/cm³[5] |
| Solubility | Sparingly soluble in water, soluble in organic solvents.[1] |
Experimental Protocols for Safe Handling
The following protocols must be strictly followed when handling this compound in the laboratory.
A comprehensive assessment of the risks should be conducted before commencing any work. The following PPE is mandatory:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] A face shield may be required for splash hazards.
-
Skin Protection:
-
Gloves: Handle with chemical-impervious gloves (e.g., nitrile rubber) that have been inspected prior to use.[2] The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[2]
-
Clothing: Wear fire/flame resistant and impervious clothing.[2] A lab coat is required at a minimum.
-
-
Respiratory Protection: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[2] If exposure limits are likely to be exceeded, a full-face respirator with appropriate cartridges (e.g., type ABEK-P2 for EU or OV/AG/P99 for US) or a self-contained breathing apparatus (SCBA) should be used.[7]
-
Work should be conducted in a well-ventilated laboratory.[2]
-
Use a chemical fume hood for all procedures that may generate vapors, mists, or aerosols.
-
Ensure that safety showers and eyewash stations are readily accessible and in good working order.[9]
-
Handling:
-
Read the Safety Data Sheet (SDS) thoroughly before use.
-
Avoid contact with skin, eyes, and clothing.[2]
-
Avoid inhalation of vapor or mist.[2]
-
Use non-sparking tools and explosion-proof equipment.[2][10]
-
Prevent fire caused by electrostatic discharge; all metal parts of equipment must be grounded.[2][10]
-
Do not eat, drink, or smoke in the work area.
-
Wash hands thoroughly after handling.
-
-
Storage:
Emergency Procedures
In the event of an emergency, follow the procedures outlined below.
-
General Advice: Consult a physician and show them the Safety Data Sheet.[7]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation. Consult a doctor immediately.[2][7]
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Consult a doctor.[2][7]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Consult a doctor.[2][7]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2][7]
-
Minor Spills:
-
Major Spills:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[2][7] Water spray can be used to cool closed containers.[7][10]
-
Specific Hazards: Vapors may form explosive mixtures with air.[10] Hazardous combustion products include carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[7][10]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][7][10]
Waste Disposal
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[2]
-
Dispose of contaminated packaging as unused product.[7]
Visualization of Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
- 1. Page loading... [guidechem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. chemical-label.com [chemical-label.com]
- 4. This compound | 40497-11-8 | TCI Deutschland GmbH [tcichemicals.com]
- 5. echemi.com [echemi.com]
- 6. chemscene.com [chemscene.com]
- 7. capotchem.cn [capotchem.cn]
- 8. scbt.com [scbt.com]
- 9. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 10. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2,3-dicyanopropionate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 2,3-dicyanopropionate.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound involve the reaction of ethyl cyanoacetate with a formaldehyde source and a cyanide salt.[1][2] Common variations include the choice of solvent, cyanide source, and formaldehyde source. Historically, the reaction was performed using formaldehyde cyanohydrin, but this method is less common now due to the instability of the cyanohydrin.[1]
Q2: What are the typical yields for this synthesis?
A2: Reported yields for the synthesis of this compound can vary significantly depending on the reaction conditions. Yields can range from 77% to as high as 85% or more under optimized conditions.[3][4] For instance, using dimethyl sulfoxide (DMSO) as a solvent has been reported to produce yields of up to 85%, an improvement over the 78% yield often seen with ethanol.[4]
Q3: What are the critical parameters to control for a high yield?
A3: Key parameters to control for maximizing yield include reaction temperature, choice of solvent, the purity of reactants, and the careful management of reaction stoichiometry. The reaction is often sensitive to moisture, so using anhydrous conditions can be beneficial.[1][5]
Q4: What are the common impurities or side products?
A4: Common impurities can arise from side reactions such as the self-condensation of ethyl cyanoacetate or the formation of polymeric materials from formaldehyde. The presence of water can also lead to the hydrolysis of the ester or cyano groups.[5]
Troubleshooting Guides
Issue 1: Low Yield of this compound
Q: My synthesis resulted in a low yield. What are the potential causes and how can I improve it?
A: Low yield is a common issue that can be attributed to several factors. Below is a systematic guide to troubleshooting this problem.
Potential Causes and Solutions:
-
Suboptimal Solvent: The choice of solvent can significantly impact the reaction yield. While ethanol is a common solvent, switching to aprotic polar solvents like dimethyl sulfoxide (DMSO) or dichloromethane has been shown to improve yields.[2][4][6]
-
Reaction Temperature: The reaction temperature needs to be carefully controlled. For instance, when using formaldehyde solution and potassium cyanide in DMSO, the initial addition is often done at a low temperature (e.g., 5°C), followed by a longer reaction period at a moderate temperature (e.g., 20°C).[7]
-
Presence of Water: The reaction can be sensitive to moisture, which can lead to unwanted side reactions. Using anhydrous solvents and ensuring all glassware is thoroughly dried can help to minimize this issue.[1][5]
-
Impure Reactants: The purity of ethyl cyanoacetate, the formaldehyde source (paraformaldehyde or formaldehyde solution), and the cyanide salt is crucial. Using freshly purified or high-purity reagents is recommended.
-
Inefficient Extraction: The product, this compound, is often extracted from the reaction mixture. Inefficient extraction can lead to significant product loss. Ensure the correct solvent and a sufficient number of extractions are used. Dichloromethane is a commonly used extraction solvent.[2][3]
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for this compound Synthesis
| Cyanide Source | Formaldehyde Source | Solvent | Catalyst | Reaction Time | Reported Yield | Purity | Reference |
| Potassium Cyanide | Paraformaldehyde | Ethanol | - | 12 minutes (reflux) | 77% | Not Specified | [3] |
| Sodium Cyanide | Paraformaldehyde | Dimethyl Sulfoxide (DMSO) | - | ~20 hours | up to 85% | >98% | [4] |
| Liquid Sodium Cyanide | Paraformaldehyde | Dichloromethane | Tetrabutylammonium bromide | 2-4 hours | Not specified, but high purity | 99.28% - 99.32% | [6] |
| Potassium Cyanide | Formaldehyde solution | Dimethyl Sulfoxide (DMSO) | - | 15 hours | Not Specified | Not Specified | [7] |
Experimental Protocols
Method 1: Synthesis using Potassium Cyanide and Paraformaldehyde in Ethanol
This method is adapted from a procedure reported to yield approximately 77% of the final product.[3]
Materials:
-
Potassium cyanide (0.2 M)
-
Ethyl cyanoacetate (0.2 M)
-
Paraformaldehyde (0.2 M)
-
Absolute ethanol
-
2M Hydrochloric acid solution
-
Dichloromethane
-
Water
Procedure:
-
In a reaction flask, stir potassium cyanide (13.0 g, 0.2 M) in absolute ethanol.
-
Add ethyl cyanoacetate (22.6 g, 0.2 M) and paraformaldehyde (6.0 g, 0.2 M) to the suspension at ambient temperature.
-
After 5 minutes, heat the white suspension under reflux for 12 minutes. The solution will turn orange.
-
Evaporate the orange solution to dryness in vacuo at a temperature below 25°C to obtain a buff solid (the potassium salt).
-
Dissolve the solid in water (400 ml).
-
Acidify the solution to pH 5 with 2M hydrochloric acid solution, which will result in the formation of a red oil.
-
Extract the mixture with dichloromethane.
-
Dry the combined organic extracts and evaporate to dryness in vacuo to yield the title compound as a red oil.
Method 2: Synthesis using Sodium Cyanide and Paraformaldehyde in DMSO
This method has been reported to achieve yields of up to 85% and a purity of over 98%.[4]
Materials:
-
Sodium cyanide
-
Ethyl cyanoacetate
-
Paraformaldehyde
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid
-
Dichloromethane
Procedure:
-
Charge the reactor with dimethyl sulfoxide (DMSO) and ethyl cyanoacetate.
-
Add solid sodium cyanide and paraformaldehyde to the reactor.
-
Maintain the temperature between 10°C and 30°C and allow the reaction to proceed for approximately 20 hours under normal pressure.
-
After the reaction is complete, transfer the mixture to another reactor.
-
Neutralize the mixture with hydrochloric acid to a slightly acidic pH.
-
Extract the product with dichloromethane.
-
Separate the organic layer containing the product and dichloromethane.
-
Heat the solution to below 70°C under reduced pressure to remove the dichloromethane and obtain the crude product.
-
Purify the crude product by high vacuum rectification at a temperature of 150°C - 160°C to obtain the final product with a purity greater than 98%.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for diagnosing low yield in the synthesis.
References
- 1. This compound | 40497-11-8 | Benchchem [benchchem.com]
- 2. Technology of synthesizing 2,3-dicyano ethyl propionate - Eureka | Patsnap [eureka.patsnap.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. CN1785966A - Technology of synthesizing 2,3-dicyano ethyl propionate - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. CN112375012A - Preparation method of ethyl 2, 3-dicyanopropionate - Google Patents [patents.google.com]
- 7. sfdchem.com [sfdchem.com]
Technical Support Center: Synthesis of Ethyl 2,3-dicyanopropionate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of Ethyl 2,3-dicyanopropionate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most common modern laboratory method involves the condensation of ethyl cyanoacetate with paraformaldehyde and an alkali metal cyanide, such as sodium or potassium cyanide, in a suitable solvent like ethanol or dimethyl sulfoxide (DMSO).[1][2] An older method, reported by Higson and Thorpe in 1906, uses the reaction of the sodium salt of ethyl cyanoacetate with formaldehyde cyanohydrin (glycolonitrile).[1] However, this method is often avoided due to the instability and high water solubility of formaldehyde cyanohydrin.[1]
Q2: What are the typical yields and purity levels for this synthesis?
A2: With optimized procedures, yields can be as high as 85%, and the purity of the final product can exceed 98%.[2] However, yields can be lower, around 77-78%, depending on the specific conditions and purification methods used.[2][3]
Q3: Why is the choice of solvent important in this synthesis?
A3: The solvent plays a crucial role in dissolving reactants and stabilizing intermediates. Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that can effectively dissolve the reactants and enhance the reaction rate.[1][2] Dichloromethane is another option that can be used, and it is easier to recover than DMSO.[1][4] Ethanol has also been used as a solvent, particularly in earlier procedures.[3]
Q4: What is the role of the catalyst in this reaction?
A4: While the reaction can proceed without a specific catalyst, phase-transfer catalysts like tetrabutylammonium bromide can be employed to enhance the reaction rate and yield.[1] These catalysts facilitate the transfer of the cyanide ion from the aqueous or solid phase to the organic phase where the reaction occurs.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, focusing on potential side reactions and how to mitigate them.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Polymerization of formaldehyde cyanohydrin: This intermediate is unstable, especially under alkaline conditions, and can polymerize.[1][5] 2. Incomplete reaction: Reaction time or temperature may be insufficient. 3. Side reactions: Formation of dimeric byproducts or hydrolysis of the product. | 1. Control pH: Maintain a near-neutral or slightly acidic pH during the formation of formaldehyde cyanohydrin.[5] 2. Optimize reaction conditions: Gradually increase reaction time and/or temperature while monitoring the reaction progress by TLC or GC. 3. Use of anhydrous conditions: Stringent anhydrous conditions can help minimize side reactions.[1] |
| Product is a red or brown oil instead of a clear, light-colored liquid | 1. Impurities from side reactions: The presence of colored byproducts. 2. Decomposition of the product: The product may be unstable at high temperatures. | 1. Purification: Purify the crude product by vacuum distillation.[2][3] 2. Control temperature during workup: Avoid excessive heat during solvent removal and distillation. |
| Formation of a solid precipitate during the reaction | 1. Incomplete dissolution of reactants: The cyanide salt or paraformaldehyde may not be fully dissolved. 2. Precipitation of the potassium or sodium salt of the product: This can occur before acidification.[3] | 1. Ensure complete dissolution: Use a suitable solvent and ensure all reactants are fully dissolved before proceeding. 2. Proceed to acidification: The salt will dissolve upon acidification of the reaction mixture. |
| Difficulty in isolating the product | 1. High water solubility of formaldehyde cyanohydrin: This can complicate isolation in older synthetic methods.[1] 2. Emulsion formation during extraction: This can make phase separation difficult. | 1. Use modern synthetic routes: Employ methods that generate the cyanohydrin in situ. 2. Break emulsions: Add a small amount of brine or a different organic solvent to break up any emulsions. |
Key Side Reactions and Their Mitigation
Several side reactions can occur during the synthesis of this compound, leading to reduced yield and purity. Understanding these reactions is crucial for troubleshooting and process optimization.
Polymerization of Formaldehyde Cyanohydrin
Formaldehyde cyanohydrin (glycolonitrile), a key intermediate, is notoriously unstable and prone to polymerization, especially under alkaline conditions.[1][5]
-
Mechanism: The polymerization is base-catalyzed and involves the nucleophilic attack of the cyanohydrin anion on another molecule of the cyanohydrin.
-
Mitigation:
-
Maintain a neutral or slightly acidic pH during the formation and reaction of the cyanohydrin.
-
Use the cyanohydrin immediately after its formation or generate it in situ.
-
Keep the reaction temperature low.
-
Self-Condensation of Ethyl Cyanoacetate
In the presence of a strong base, ethyl cyanoacetate can undergo self-condensation, leading to the formation of dimeric and trimeric byproducts. One such reported byproduct is ethyl 2,4-dicyano-2-[2-cyanoacetyl-3-oxo]-butanoate.
-
Mechanism: This is a Claisen-type condensation where the enolate of one ethyl cyanoacetate molecule attacks the carbonyl group of another.
-
Mitigation:
-
Avoid using an excess of strong base.
-
Add the base slowly to the reaction mixture.
-
Ensure that the formaldehyde or its precursor is present to react with the ethyl cyanoacetate enolate as it is formed.
-
Hydrolysis of Nitrile and Ester Groups
Both the nitrile and the ester functional groups in the starting material and the product can be hydrolyzed to carboxylic acids in the presence of strong acids or bases, particularly at elevated temperatures.
-
Mechanism: Nucleophilic attack of water or hydroxide ions on the carbon of the nitrile or ester group.
-
Mitigation:
-
Use mild acidic conditions for the workup.
-
Avoid prolonged exposure to strong acids or bases.
-
Perform the reaction and workup at moderate temperatures.
-
Formation of Bis-Adducts
The Knoevenagel condensation of an aldehyde with an active methylene compound can sometimes result in the formation of a bis-adduct, where two molecules of the active methylene compound react with one molecule of the aldehyde.
-
Mechanism: After the initial Knoevenagel condensation, a second molecule of the active methylene compound can add to the α,β-unsaturated product via a Michael addition.
-
Mitigation:
-
Use a stoichiometric amount or a slight excess of the aldehyde.
-
Control the reaction time to prevent the secondary reaction.
-
Experimental Protocols
Synthesis of this compound
This protocol is a representative example of a modern synthetic method.
Materials:
-
Ethyl cyanoacetate
-
Paraformaldehyde
-
Potassium cyanide or Sodium cyanide
-
Absolute Ethanol or Dimethyl Sulfoxide (DMSO)
-
2M Hydrochloric acid
-
Dichloromethane
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl cyanoacetate (1 equivalent) and paraformaldehyde (1 equivalent) to the chosen solvent (e.g., absolute ethanol).
-
Slowly add potassium cyanide (1 equivalent) to the stirring suspension at ambient temperature.
-
Heat the mixture to reflux for a specified time (e.g., 12 minutes), during which the solution may change color.[3]
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the resulting solid or oil in water and acidify to a pH of approximately 5 with 2M hydrochloric acid. An oil should separate.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield pure this compound.[2][3]
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₇H₈N₂O₂ | [3] |
| Molecular Weight | 152.15 g/mol | [3] |
| Boiling Point | 132-136 °C at 0.5 mmHg | [3] |
| Typical Yield | 77-85% | [2][3] |
| Typical Purity | >98% | [2] |
Visualizations
Caption: Main synthetic pathway for this compound.
Caption: Overview of potential side reactions in the synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. This compound | 40497-11-8 | Benchchem [benchchem.com]
- 2. CN1785966A - Technology of synthesizing 2,3-dicyano ethyl propionate - Google Patents [patents.google.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. CN112375012A - Preparation method of ethyl 2, 3-dicyanopropionate - Google Patents [patents.google.com]
- 5. Glycolonitrile - Wikipedia [en.wikipedia.org]
troubleshooting common issues in Ethyl 2,3-dicyanopropionate reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2,3-dicyanopropionate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent laboratory and industrial synthesis method is a variation of the Knoevenagel condensation. This reaction typically involves the condensation of ethyl cyanoacetate with formaldehyde (or its polymer, paraformaldehyde) in the presence of a cyanide salt, such as sodium cyanide or potassium cyanide.[1] The reaction is generally carried out in a suitable solvent like ethanol, dimethyl sulfoxide (DMSO), or dichloromethane.[1]
Q2: What are the reactants and reagents typically used in the synthesis?
The key reactants and reagents are:
-
Ethyl cyanoacetate: The active methylene compound.
-
Formaldehyde source: Typically paraformaldehyde or an aqueous formaldehyde solution.
-
Cyanide source: Sodium cyanide or potassium cyanide are commonly used.
-
Solvent: Ethanol, dimethyl sulfoxide (DMSO), or dichloromethane are frequently employed.
-
Catalyst (optional): In some procedures, a phase-transfer catalyst like tetrabutylammonium bromide may be used to enhance the reaction rate and yield.[2]
Q3: What are the general reaction conditions?
The reaction is often exothermic and requires careful temperature control, typically between 0°C and 15°C, to minimize side reactions.[2] Reaction times can vary from a few hours to overnight, depending on the specific protocol and scale. After the reaction is complete, the mixture is typically acidified and the product is extracted with an organic solvent. Final purification is usually achieved by vacuum distillation.
Troubleshooting Guide
Low or No Product Yield
Q4: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yield is a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended.
| Potential Cause | Suggested Solutions |
| Presence of Water | The reaction is sensitive to water, which can lead to unwanted side reactions and hydrolysis of reactants or products. Ensure all glassware is thoroughly dried and use anhydrous solvents. Some modern protocols have been optimized to tolerate small amounts of water. |
| Suboptimal Temperature | The reaction is exothermic. If the temperature is too high, it can promote the formation of side products and polymerization of formaldehyde. If the temperature is too low, the reaction rate may be too slow. Maintain the recommended temperature range (e.g., 0-15°C) using an ice bath and monitor it closely. |
| Inefficient Stirring | In a heterogeneous mixture (e.g., with solid paraformaldehyde or cyanide salt), inefficient stirring can lead to poor mixing of reactants and a stalled or incomplete reaction. Ensure vigorous and consistent stirring throughout the reaction. |
| Impure Reactants | Impurities in the starting materials (ethyl cyanoacetate, paraformaldehyde, or cyanide salt) can interfere with the reaction. Use high-purity reagents. |
| Incorrect Stoichiometry | An incorrect molar ratio of reactants can lead to incomplete conversion of the limiting reagent or an increase in side products. Carefully calculate and measure the amounts of all reactants. |
| Reaction Time | The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the optimal reaction time. |
Formation of Impurities and Side Products
Q5: I am observing significant impurities in my final product. What are the likely side reactions and how can I minimize them?
The formation of impurities is a common challenge. Understanding the potential side reactions is key to mitigating them.
| Potential Side Product/Impurity | Formation Mechanism | Prevention and Removal Strategies |
| Ethyl 2-cyanoacrylate | This can form via the elimination of HCN from the product or through a direct Knoevenagel condensation between ethyl cyanoacetate and formaldehyde without the addition of the second cyanide group. | Careful control of reaction temperature and stoichiometry is crucial. Purification by vacuum distillation can separate this more volatile impurity. |
| Polymeric materials | Formaldehyde has a strong tendency to polymerize, especially under basic conditions or at elevated temperatures. | Use a stabilized formaldehyde solution or high-quality paraformaldehyde. Maintain low reaction temperatures. |
| Michael Adducts | The product, being an activated alkene, can potentially react with another molecule of the ethyl cyanoacetate anion in a Michael addition, leading to more complex byproducts. | This is less common but can be minimized by controlling the stoichiometry and avoiding a large excess of the ethyl cyanoacetate. |
| Hydrolysis Products | If water is present, the nitrile or ester functional groups can undergo hydrolysis, especially during workup if the pH and temperature are not controlled. | Use anhydrous conditions for the reaction and perform the workup at low temperatures with careful pH control. |
Q6: How can I identify the impurities in my product?
A combination of analytical techniques is recommended for impurity identification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate volatile impurities and obtain their mass spectra for identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To identify the structure of impurities. Comparing the spectra of the crude and purified product can reveal the presence of byproducts.
-
High-Performance Liquid Chromatography (HPLC): For the analysis of non-volatile impurities and to assess the purity of the final product.
Reaction Stalling
Q7: My reaction seems to have stopped before the starting material is fully consumed. What should I do?
A stalled reaction can be frustrating. Here are some steps to diagnose and resolve the issue:
-
Check the Temperature: Ensure the reaction is being maintained at the optimal temperature. If it's too low, slowly allow it to warm to the recommended temperature.
-
Verify Stirring: Make sure the stirring is vigorous enough to ensure proper mixing of all reactants.
-
Re-evaluate Reagents: If possible, and safe to do so, adding a small additional amount of the cyanide source or formaldehyde could restart the reaction if one of them was consumed prematurely due to side reactions.
-
Monitor by TLC/GC: Take a small aliquot of the reaction mixture to confirm that the reaction has indeed stalled and it's not just a slow conversion.
Experimental Protocols
Protocol 1: Synthesis in Ethanol
This protocol is a general laboratory-scale procedure.
-
To a stirred solution of potassium cyanide (13.0 g, 0.2 mol) in absolute ethanol (100 mL) in a flask equipped with a thermometer and a dropping funnel, add ethyl cyanoacetate (22.6 g, 0.2 mol).
-
Cool the mixture to 0-5°C using an ice bath.
-
Slowly add a solution of formaldehyde (6.0 g of paraformaldehyde, 0.2 mol) in a minimal amount of ethanol while maintaining the temperature below 10°C.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully acidify the mixture to pH 5 with 2M hydrochloric acid.
-
Extract the product with dichloromethane (3 x 50 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation (boiling point 132-136°C at 0.5 mmHg) to obtain this compound as a colorless to pale yellow oil.[3]
Protocol 2: Synthesis in Dichloromethane with a Phase-Transfer Catalyst
This protocol is an example of an improved industrial process.
-
In a reaction vessel, prepare a solution of sodium cyanide in water.
-
Add dichloromethane to the aqueous sodium cyanide solution.
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Cool the biphasic mixture to 10-15°C.
-
Add ethyl cyanoacetate, paraformaldehyde, and a catalytic amount of tetrabutylammonium bromide.
-
Stir the mixture vigorously at 10-15°C for 2-4 hours.
-
After the reaction is complete, add hydrochloric acid to acidify the mixture.
-
Separate the organic (dichloromethane) layer.
-
Wash the organic layer with water.
-
Remove the dichloromethane under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum rectification to yield this compound with a purity of ≥99%.[2]
Data Presentation
Table 1: Comparison of Reaction Conditions and Reported Yields
| Solvent | Cyanide Source | Catalyst | Reaction Time | Reported Yield/Purity | Reference |
| Ethanol | Potassium Cyanide | None | 12 minutes (reflux) | 77% | [3] |
| DMSO | Sodium Cyanide | None | ~20 hours | Up to 85% (Purity ≥98%) | [4] |
| Dichloromethane | Sodium Cyanide (aq) | Phase-Transfer Catalyst | 2-4 hours | Purity ≥99% | [2] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. This compound | 40497-11-8 | Benchchem [benchchem.com]
- 2. CN112375012A - Preparation method of ethyl 2, 3-dicyanopropionate - Google Patents [patents.google.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. CN1785966A - Technology of synthesizing 2,3-dicyano ethyl propionate - Google Patents [patents.google.com]
optimization of reaction conditions for Ethyl 2,3-dicyanopropionate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2,3-dicyanopropionate.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common starting materials are ethyl cyanoacetate, a formaldehyde source (typically paraformaldehyde), and a cyanide salt such as sodium cyanide or potassium cyanide.[1][2][3][4]
Q2: Which solvents are suitable for this reaction?
A2: Several solvents can be used, with dimethyl sulfoxide (DMSO), ethanol, and dichloromethane being the most frequently reported.[2][3][5] DMSO is effective due to its high polarity but can be difficult to recover.[3][5] Dichloromethane is often used as it is easier to recover and can be used directly in the extraction step.[3][5]
Q3: What is the optimal temperature range for the synthesis?
A3: The reaction is typically initiated at a controlled low temperature, around 10-15°C, during the addition of reactants to manage the exothermic nature of the reaction.[3][4][5] Depending on the specific protocol, the mixture may then be stirred at this temperature for several hours or heated to reflux to ensure the reaction goes to completion.[1][5]
Q4: Are catalysts necessary for this reaction?
A4: While the reaction can proceed without a catalyst, the use of phase-transfer catalysts like tetrabutylammonium bromide or dodecyltrimethylammonium bromide can enhance the reaction rate and yield, especially when using a two-phase solvent system.[3][5] These catalysts help transfer the cyanide ion between the aqueous and organic phases.[5]
Q5: What are the key safety precautions to consider?
A5: The synthesis involves highly toxic materials, particularly sodium or potassium cyanide.[4][6] It is crucial to handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles. The reaction should also be conducted with care to avoid the formation of hydrogen cyanide gas, especially during the acidification step.
Troubleshooting Guide
Q1: My reaction yield is very low. What are the possible causes?
A1: Low yields can result from several factors:
-
Incomplete reaction: The reaction time may be too short, or the temperature may not be optimal. Consider extending the reaction time or adjusting the temperature as per the protocol.
-
Moisture sensitivity: The presence of excessive water can interfere with the reaction. Ensure all glassware is dry and use anhydrous solvents if required by the protocol.[7]
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Reagent quality: The purity of starting materials, especially the cyanide salt and paraformaldehyde, is crucial. Use high-purity reagents.
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Inefficient extraction: The product may not be fully extracted from the aqueous layer during work-up. Perform multiple extractions with a suitable organic solvent like dichloromethane.[1][4]
Q2: The final product is a dark-colored oil, not a pale yellow liquid. How can I improve the purity?
A2: A dark color often indicates the presence of byproducts or decomposition.
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Temperature control: Poor temperature control during the initial exothermic phase can lead to byproduct formation.[5] Ensure the temperature is maintained within the recommended range (10-15°C).
-
Purification method: The crude product often requires purification. High-vacuum distillation (rectification) is a common method to obtain a pure, colorless to pale yellow product.[1][4] The typical boiling point is 132-136°C at 0.5 mmHg.[1]
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Washing steps: Ensure the organic extracts are thoroughly washed with water or brine to remove any water-soluble impurities before drying and solvent evaporation.[3][7]
Q3: The reaction mixture turned into a thick, unmanageable slurry. What should I do?
A3: The formation of a thick precipitate (the potassium or sodium salt of the product) can occur.[1]
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Solvent volume: The amount of solvent may be insufficient. Adding more solvent can help to keep the mixture stirrable.
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Stirring efficiency: Ensure that the stirring is vigorous enough to maintain a homogeneous suspension.
Q4: I'm having trouble recovering the DMSO solvent. Is there a better alternative?
A4: DMSO is known to be difficult to remove completely. A greener alternative is to use dichloromethane as the reaction solvent.[3] This allows for a more straightforward work-up as the reaction solvent is also the extraction solvent, and it is easily removed under reduced pressure.[3]
Data Presentation
Table 1: Summary of Reaction Conditions for this compound Synthesis
| Reactants | Solvent | Catalyst | Temperature | Time | Yield | Purity | Reference |
| Potassium Cyanide, Ethyl Cyanoacetate, Paraformaldehyde | Absolute Ethanol | None | Reflux | 12 min | 77% | - | [1] |
| Sodium Cyanide, Ethyl Cyanoacetate, Paraformaldehyde | DMSO | None | 10-15°C | 12 h | ~89% | 99.31% | [3] |
| Liquid Sodium Cyanide, Ethyl Cyanoacetate, Paraformaldehyde | Dichloromethane | Tetrabutylammonium Bromide | 10-15°C | 2-4 h | ~90% | 99.28% | [3] |
| Sodium Cyanide, Ethyl Cyanoacetate, Paraformaldehyde | DMSO | None | 10-30°C | ~20 h | >85% | >98% | [4] |
Experimental Protocols
Protocol 1: Synthesis using Dichloromethane and a Phase-Transfer Catalyst (Adapted from CN112375012A)[3]
-
Preparation: To a reaction vessel, add liquid sodium cyanide solution (30-40% mass fraction) and dehydrate by concentrating, followed by azeotropic distillation with dichloromethane to a water content of 1.0-3.0%.
-
Reaction: Cool the mixture to 10-15°C. Sequentially add ethyl cyanoacetate, paraformaldehyde, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide). Maintain the temperature at 10-15°C and stir for 2-4 hours.
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Acidification: After the reaction is complete, cool the mixture to 0-5°C and slowly add hydrochloric acid (5-10% mass concentration) to acidify the solution.
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Work-up: Allow the layers to separate and collect the lower organic (dichloromethane) layer.
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Washing: Wash the organic layer twice with process water.
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Purification: Remove the dichloromethane under reduced pressure to obtain the crude product. Purify the crude product by vacuum rectification to obtain the final product with a purity of ≥99%.
Mandatory Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: A troubleshooting flowchart for diagnosing low reaction yield.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. CN112375012A - Preparation method of ethyl 2, 3-dicyanopropionate - Google Patents [patents.google.com]
- 4. CN1785966A - Technology of synthesizing 2,3-dicyano ethyl propionate - Google Patents [patents.google.com]
- 5. This compound | 40497-11-8 | Benchchem [benchchem.com]
- 6. This compound | C7H8N2O2 | CID 10725530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. EP1264823A1 - Process for the preparation of 2,3-dicyanopropionates - Google Patents [patents.google.com]
minimizing byproduct formation in Ethyl 2,3-dicyanopropionate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of Ethyl 2,3-dicyanopropionate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | 1. Incomplete Reaction: Insufficient reaction time or non-optimal temperature. 2. Presence of Water: Water can hydrolyze the reactants or intermediates.[1] 3. Suboptimal pH during Work-up: Incorrect pH can lead to product loss during extraction. 4. Decomposition during Distillation: The product may be sensitive to high temperatures.[1] | 1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. Consider extending the reaction time or adjusting the temperature as per the protocol. 2. Anhydrous Conditions: Use anhydrous solvents and reagents. Consider using dichloromethane as a solvent for azeotropic water removal.[2] 3. pH Control: Carefully adjust the pH to around 5 with dilute acid (e.g., 2M HCl) during the work-up to ensure efficient extraction of the product.[3] 4. Vacuum Distillation: Purify the product by vacuum distillation at a lower temperature to prevent thermal decomposition.[3] |
| Formation of a Red or Orange Oil | 1. Side Reactions: The formation of colored byproducts is common in this reaction.[3] 2. Impurities in Starting Materials: Impurities in ethyl cyanoacetate or paraformaldehyde can lead to colored byproducts. | 1. Purification: The colored oil is the crude product and requires purification by vacuum distillation to obtain a colorless or pale yellow liquid.[3][4] 2. Use High-Purity Reagents: Ensure the use of high-purity starting materials to minimize side reactions. |
| Thick, Viscous Reaction Mixture or Solidification | 1. Polymerization: Formaldehyde and its derivatives are prone to polymerization, especially at higher temperatures or in the presence of impurities.[1] 2. Inadequate Stirring: Poor mixing can lead to localized high concentrations of reactants, promoting polymerization. | 1. Temperature Control: Maintain a low reaction temperature (10-15°C) during the initial addition of reactants.[2] 2. Efficient Stirring: Ensure vigorous and efficient stirring throughout the reaction to maintain a homogeneous mixture. |
| Multiple Spots on TLC After Reaction | 1. Byproduct Formation: Several side reactions can occur, leading to multiple products. 2. Unreacted Starting Materials: The reaction may not have gone to completion. | 1. Optimize Reaction Conditions: Adjust the reaction time, temperature, or catalyst to favor the formation of the desired product. 2. Continue Reaction: If starting materials are still present, continue the reaction and monitor by TLC until they are consumed. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most common byproducts are typically formed through dimerization or polymerization of reactants and intermediates.[1] The unstable nature of formaldehyde cyanohydrin, a key intermediate, can lead to its decomposition or self-reaction.[1] Additionally, side reactions related to the Knoevenagel condensation can occur.
Q2: How does the choice of solvent affect the reaction?
A2: The solvent plays a crucial role in the reaction's efficiency and byproduct profile.
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Ethanol: A common solvent, but the presence of water in non-absolute ethanol can be problematic.[1][3]
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Dimethyl Sulfoxide (DMSO): Can improve reaction rates and yields but can be difficult to remove during work-up.[5][6]
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Dichloromethane (DCM): Allows for shorter reaction times and easier solvent recovery. It can also help remove water azeotropically.[1][2]
Q3: What is the role of a phase-transfer catalyst?
A3: A phase-transfer catalyst, such as tetrabutylammonium bromide, is used to facilitate the transfer of the cyanide anion from the aqueous or solid phase to the organic phase where the reaction occurs. This can lead to shorter reaction times and improved yields.[2]
Q4: Why is temperature control so critical in this synthesis?
A4: The reaction is exothermic, and poor temperature control can lead to an increase in the rate of side reactions, particularly polymerization of formaldehyde.[1] It is recommended to maintain a low temperature (10-15°C) during the addition of reactants and then proceed at the temperature specified in the protocol.[2]
Q5: Can I use formaldehyde solution instead of paraformaldehyde?
A5: While formaldehyde solution can be used, paraformaldehyde is often preferred as it is a solid source of formaldehyde and helps to maintain lower water content in the reaction mixture.[2][3] If using a formaldehyde solution, be mindful of the added water, which can negatively impact the reaction.
Experimental Protocols
Protocol 1: Synthesis in Ethanol
This protocol is a common laboratory-scale method for the synthesis of this compound.[3]
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add absolute ethanol.
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Reactant Addition: To the stirred ethanol, add potassium cyanide, followed by ethyl cyanoacetate and paraformaldehyde at ambient temperature.
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Reaction: Heat the suspension to reflux and maintain for approximately 12 minutes. The solution will turn orange.
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Solvent Removal: After the reaction is complete, cool the mixture and evaporate the solvent under reduced pressure at a temperature below 25°C.
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Work-up: Dissolve the resulting solid in water and acidify to pH 5 with 2M hydrochloric acid. This will result in the formation of a red oil.
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Extraction: Extract the aqueous layer with dichloromethane.
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Drying and Concentration: Dry the combined organic extracts and evaporate the solvent under reduced pressure to yield the crude product as a red oil.
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Purification: Purify the crude product by vacuum distillation (b.p. 132-136°C at 0.5 mmHg) to obtain the final product.[3]
Protocol 2: Synthesis in Dichloromethane with a Phase-Transfer Catalyst
This protocol offers the advantages of shorter reaction times and easier solvent recovery.[2]
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Reaction Setup: In a reaction vessel, prepare an aqueous solution of sodium cyanide and dehydrate it by concentrating the solution and then adding dichloromethane for azeotropic water removal until the water content is between 1.0-3.0%.
-
Reactant Addition: Cool the mixture to 10-15°C and add ethyl cyanoacetate, paraformaldehyde, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
-
Reaction: Maintain the temperature at 10-15°C and react for 2-4 hours.
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Acidification: After the reaction is complete, slowly add the reaction mixture to a pre-cooled (0-3°C) solution of 7.5% hydrochloric acid.
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Extraction and Washing: Stir for 30 minutes, then allow the layers to separate. Collect the lower organic layer and wash it with water.
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Concentration: Remove the dichloromethane under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by vacuum rectification to obtain the final product with a purity of >99%.[2]
Quantitative Data Summary
| Method | Solvent | Cyanide Source | Catalyst | Yield | Purity | Reference |
| Protocol 1 | Ethanol | KCN | None | 77% | - | [3] |
| Protocol 2 | Dichloromethane | NaCN | Phase-Transfer Catalyst | >85% | >98% | [6] |
| DMSO Method | DMSO | NaCN | None | up to 85% | >98% | [6] |
| Traditional Method | Ethanol | KCN | None | up to 78% | 93-95% | [6] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for byproduct formation in this compound synthesis.
References
- 1. This compound | 40497-11-8 | Benchchem [benchchem.com]
- 2. CN112375012A - Preparation method of ethyl 2, 3-dicyanopropionate - Google Patents [patents.google.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. labproinc.com [labproinc.com]
- 5. nbinno.com [nbinno.com]
- 6. CN1785966A - Technology of synthesizing 2,3-dicyano ethyl propionate - Google Patents [patents.google.com]
dealing with thermal instability of Ethyl 2,3-dicyanopropionate during scale-up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2,3-dicyanopropionate, focusing on challenges related to its thermal instability during scale-up operations.
Section 1: Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, purification, and handling of this compound on a larger scale.
| Issue | Potential Cause | Recommended Action |
| Discoloration (Yellowing or Browning) of Product | Thermal stress during reaction or purification, leading to decomposition. | - Reaction Temperature Control: Maintain the reaction temperature between 0-15°C, especially during the addition of reagents. Use a reliable cooling system and monitor the internal temperature continuously.- Purification Method: Utilize high-vacuum, short-path distillation to minimize the exposure of the compound to high temperatures.[1] |
| Polymerization or Solidification of the Product | Presence of basic impurities or moisture, which can initiate anionic polymerization. The reaction is also sensitive to heat which can induce polymerization. | - Inert Atmosphere: Conduct the reaction and any subsequent handling under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.[1]- Use of Stabilizers: Consider the addition of a suitable inhibitor. For related cyanoacrylates, free-radical inhibitors like hydroquinone or butylated hydroxyanisole (BHA) are used. Anionic polymerization can be inhibited by acidic stabilizers.[2][3][4][5] |
| Runaway Reaction During Synthesis | The synthesis of this compound can be exothermic. Poor heat removal on a larger scale can lead to a rapid increase in temperature and pressure. | - Controlled Reagent Addition: Add reagents, particularly the cyanide source and formaldehyde/paraformaldehyde, slowly and in a controlled manner to manage the reaction exotherm.- Efficient Cooling: Ensure the reactor is equipped with an efficient cooling system capable of handling the heat generated during scale-up.- Emergency Preparedness: Have an emergency cooling and quenching plan in place. |
| Low Yield Upon Scale-Up | Inefficient mixing, localized overheating, or side reactions becoming more prominent at a larger scale. | - Agitation: Ensure efficient and consistent agitation throughout the reaction vessel to maintain uniform temperature and concentration.- Solvent Choice: Solvents like DMSO or dichloromethane are commonly used. The choice of solvent can impact reaction rate and heat transfer.[1] |
| Impurity Profile Changes with Scale-Up | Longer reaction or work-up times at a larger scale can lead to the formation of different byproducts. | - Process Analytical Technology (PAT): If possible, implement in-situ monitoring to track the reaction progress and impurity formation.- Optimized Work-up: Streamline the work-up procedure to minimize the time the product is exposed to potentially destabilizing conditions. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound to ensure its stability?
A1: this compound should be stored in a cool, dry, and dark place.[6] It is sensitive to moisture and heat, which can cause decomposition.[7] Storage under an inert atmosphere (nitrogen or argon) is also recommended to prevent degradation.
Q2: What are the known hazardous decomposition products of this compound?
A2: Thermal decomposition of this compound can produce hazardous gases, including hydrogen cyanide (HCN), carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[6] It is crucial to handle this compound in a well-ventilated area and take appropriate safety precautions, especially when heating.
Q3: What is the flash point of this compound?
A3: The flash point of this compound is reported to be 170°C.[1] This is the lowest temperature at which its vapors will ignite in the presence of an ignition source.
Q4: Are there any recommended stabilizers to prevent the polymerization of this compound during storage or processing?
A4: While specific studies on this compound are limited, information from the closely related family of cyanoacrylates suggests the use of both free-radical and anionic polymerization inhibitors.
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Free-Radical Inhibitors: Phenolic compounds like hydroquinone, hydroquinone monomethyl ether, and butylated hydroxyanisole (BHA) are effective.[2][4]
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Anionic Polymerization Inhibitors: Acidic compounds are used to inhibit anionic polymerization, which can be initiated by moisture or basic impurities. Sulfur dioxide is a common example.[3][5] The choice and concentration of the stabilizer should be carefully evaluated for your specific application to avoid interfering with downstream processes.
Q5: What type of distillation is recommended for purifying this compound on a larger scale?
A5: To minimize thermal decomposition, high-vacuum, short-path distillation is the recommended method for purification.[1] This technique reduces the boiling point of the compound by lowering the pressure, thereby decreasing the thermal stress on the molecule.
Section 3: Experimental Protocols
Synthesis of this compound (Lab Scale with Scale-Up Considerations)
This protocol is based on common synthetic routes and should be adapted and optimized for specific laboratory and scale-up conditions.
Materials:
-
Ethyl cyanoacetate
-
Paraformaldehyde
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Sodium cyanide (or potassium cyanide)
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Dimethyl sulfoxide (DMSO) or Dichloromethane (DCM)
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Hydrochloric acid (for work-up)
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Dichloromethane (for extraction)
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Brine solution
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Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: Equip a jacketed reactor with a mechanical stirrer, a temperature probe, a dropping funnel, and an inlet for inert gas (nitrogen or argon).
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Reagent Charging: Charge the reactor with the chosen solvent (DMSO or DCM).
-
Cooling: Cool the solvent to 0-5°C using the reactor jacket.
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Reagent Addition:
-
Slowly add sodium cyanide to the cooled solvent with vigorous stirring.
-
In a separate vessel, prepare a slurry of paraformaldehyde in a small amount of the reaction solvent.
-
Slowly add the paraformaldehyde slurry to the reaction mixture, ensuring the internal temperature does not exceed 15°C.
-
Slowly add ethyl cyanoacetate via the dropping funnel, maintaining the temperature between 10-15°C.[6]
-
-
Reaction: Stir the mixture at 10-15°C for the required reaction time (typically several hours, monitor by TLC or HPLC).
-
Quenching: Slowly and carefully pour the reaction mixture into a chilled aqueous solution of hydrochloric acid to neutralize the excess cyanide and other basic species. Caution: This step will generate hydrogen cyanide gas and must be performed in a well-ventilated fume hood with appropriate safety measures.
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Extraction: Extract the aqueous mixture with dichloromethane.
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Washing: Wash the combined organic layers with water and then with brine.
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Drying: Dry the organic layer over anhydrous sodium sulfate.
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Solvent Removal: Remove the solvent under reduced pressure.
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Purification: Purify the crude product by high-vacuum, short-path distillation.
Quality Control and Stability Assessment
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Purity Analysis: Purity should be assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Thermal Analysis: Although specific public data is scarce, performing Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) on a small sample is highly recommended before proceeding to scale-up. This will help determine the onset of decomposition and the exothermic nature of any thermal events.
Section 4: Visualizations
Experimental Workflow for Synthesis
References
- 1. US20070078207A1 - Stabilizer cyanoacrylate formulations - Google Patents [patents.google.com]
- 2. US4139693A - 2-Cyanoacrylate adhesive compositions having enhanced bond strength - Google Patents [patents.google.com]
- 3. afinitica.com [afinitica.com]
- 4. US20080021139A1 - Cyanoacrylate compositions having increased stability under irradiation - Google Patents [patents.google.com]
- 5. US4182823A - Anionic polymerization inhibitor for cyanoacrylate adhesives - Google Patents [patents.google.com]
- 6. CN112375012A - Preparation method of ethyl 2, 3-dicyanopropionate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Ethyl 2,3-dicyanopropionate Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Ethyl 2,3-dicyanopropionate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as ethyl cyanoacetate and paraformaldehyde, side-products like dimeric species, residual solvents (e.g., ethanol, DMSO, dichloromethane), and colored byproducts formed during the reaction.[1][2][3] One manufacturer specifies impurities based on their relative retention time (RRT) in gas chromatography (GC) analysis, with acceptable limits for impurities at RRTs of about 0.5 and 1.5-1.6.[1]
Q2: What is the typical appearance of crude and purified this compound?
A2: Crude this compound is often described as a red, orange, or brown oil.[4] After successful purification, it should be a colorless to pale yellow or light brown liquid.[5][6][7]
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store this compound in a tightly sealed container in a dry, cool, and well-ventilated place.[8] The compound is generally stable under ambient conditions but can be sensitive to moisture and heat.[6]
Troubleshooting Guides
Issue 1: Low Purity of Purified Product (<98% by GC)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Ensure the reaction has gone to completion by monitoring with an appropriate analytical technique (e.g., TLC, GC) before starting the work-up. |
| Inefficient Extraction | During the work-up, ensure thorough extraction of the product from the aqueous layer. Dichloromethane is a commonly used and effective solvent for extraction.[2][9] Multiple extractions will improve yield and separation from water-soluble impurities. |
| Insufficient Washing | Wash the organic layer with water to remove water-soluble impurities and salts. A wash with a dilute base, such as a 10% soda ash solution, can help remove acidic impurities.[3] |
| Inefficient Distillation | Ensure the vacuum is sufficiently low (e.g., 0.5-3 mmHg) and the temperature is controlled to prevent decomposition while allowing for the separation of impurities.[2][9] Use a fractionating column for better separation of components with close boiling points. |
Issue 2: Colored Impurities in the Final Product (Yellow, Red, or Brown Oil)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Formation of Chromophoric Byproducts | The reaction of ethyl cyanoacetate with formaldehyde can generate colored species. The crude product is often a red oil.[9] |
| Thermal Decomposition | Overheating during distillation can lead to decomposition and the formation of colored impurities. |
| Troubleshooting Steps | 1. Acidification and Extraction: After the reaction, acidification (e.g., to pH 2-5) followed by extraction can help separate some colored impurities.[9][4]2. Washing: Wash the organic extract with water and/or a mild base solution to remove impurities.[3]3. Distillation: Careful vacuum distillation is the most effective method for removing colored, non-volatile impurities.[2] Collect the fraction at the correct boiling point and vacuum. |
Issue 3: Product Decomposition During Distillation
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| High Temperature | The compound may decompose at elevated temperatures. The boiling point is reported to be between 120-136°C at reduced pressures (0.5-1 mmHg).[9][5] |
| Presence of Unstable Intermediates | The intermediate formaldehyde cyanohydrin is known to be unstable and can decompose violently upon attempted distillation.[3] |
| Troubleshooting Steps | 1. Use High Vacuum: Employ a high vacuum to lower the boiling point of the product and reduce the required distillation temperature.2. Ensure Complete Reaction: Confirm that the reaction has proceeded to completion to minimize the presence of unstable intermediates.3. Purify Before Distillation: Perform aqueous work-up and extractions to remove as many impurities as possible before attempting distillation. |
Data Presentation
Table 1: Summary of Reported Purity and Yields for this compound Purification
| Purification Method | Solvent System | Reported Purity | Reported Yield | Reference |
| Extraction and Reduced Pressure Rectification | Dichloromethane for extraction from DMSO | > 98% | Up to 85% | [2] |
| Extraction and Reduced Pressure Distillation | Dichloromethane for extraction from Ethanol/Water | Not specified | 77% | [9] |
| Extraction and Reduced Pressure Rectification | Dichloromethane | > 99% | ~89% (calculated from example) | [10] |
| Neutralization, Concentration, and Reduced Pressure Distillation | Ethanol | Not specified | 65% | [3] |
Experimental Protocols
Protocol 1: General Purification by Extraction and Distillation
This protocol is a generalized procedure based on common steps described in the literature.[2][3][9][4][10]
-
Reaction Quenching and Acidification: After the reaction is complete, cool the reaction mixture. If the reaction was conducted in a solvent like DMSO or ethanol, it may be poured into cold water or an acidic aqueous solution.[5] Acidify the aqueous mixture to a pH of 2-5 using an acid such as hydrochloric acid.[9][4]
-
Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent, such as dichloromethane.[9][10] Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then with a saturated sodium chloride (brine) solution. A wash with a dilute basic solution like 10% sodium carbonate may also be performed to remove acidic impurities.[3]
-
Drying: Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation under reduced pressure. This will yield the crude product, often as a colored oil.[9]
-
Vacuum Distillation: Purify the crude oil by vacuum distillation. Use a high vacuum (e.g., 0.5-3 mmHg) and collect the fraction boiling between approximately 120-140°C.[9][11]
Visualizations
Experimental Workflow for Purification
Caption: General Purification Workflow for this compound.
Troubleshooting Logic for Low Purity
Caption: Troubleshooting Decision Tree for Low Purity Issues.
References
- 1. This compound - ZIBO KUNRAN INTERNATIONAL TRADE CO.,LTD. [kunranchem.com]
- 2. CN1785966A - Technology of synthesizing 2,3-dicyano ethyl propionate - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. data.epo.org [data.epo.org]
- 5. chembk.com [chembk.com]
- 6. Page loading... [wap.guidechem.com]
- 7. sfdchem.com [sfdchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. CN112375012A - Preparation method of ethyl 2, 3-dicyanopropionate - Google Patents [patents.google.com]
- 11. capotchem.cn [capotchem.cn]
identifying impurities in Ethyl 2,3-dicyanopropionate samples
Welcome to the technical support center for Ethyl 2,3-dicyanopropionate. This resource is designed for researchers, scientists, and drug development professionals to help identify and troubleshoot impurities in your samples.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound samples?
Impurities in this compound (CAS 40497-11-8) typically originate from the synthesis process, which often involves the reaction of ethyl cyanoacetate, formaldehyde (or paraformaldehyde), and a cyanide salt like potassium or sodium cyanide.[1][2][3] The impurities can be categorized as unreacted starting materials, residual solvents, and reaction by-products.
Table 1: Common Potential Impurities in this compound
| Impurity Category | Specific Compound/Class | Typical Origin |
| Starting Materials | Ethyl Cyanoacetate | Incomplete reaction.[4][5] |
| Formaldehyde/Paraformaldehyde | Incomplete reaction.[4][6] | |
| Cyanide Salts (e.g., KCN, NaCN) | Residual from synthesis.[2][3] | |
| Residual Solvents | Dimethyl Sulfoxide (DMSO) | Reaction solvent.[3][5] |
| Dichloromethane | Extraction/reaction solvent.[6][7] | |
| Ethanol | Reaction solvent.[4] | |
| Reaction By-products | Diethyl Malonate | Potential starting material impurity or side reaction product.[8] |
| Ethyl 2-cyanoacrylate | A potential side-product from the reaction of ethyl cyanoacetate and formaldehyde.[8] | |
| Unidentified Cyano-compounds | Side reactions or polymerization. A supplier notes impurities with specific relative retention times (RRT).[9] |
Q2: Which analytical techniques are recommended for identifying and quantifying impurities in my sample?
A multi-technique approach is recommended for a comprehensive impurity profile. High-Performance Liquid Chromatography (HPLC) is excellent for quantification, while Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying volatile and semi-volatile impurities.
Table 2: Comparison of Recommended Analytical Techniques
| Technique | Primary Use | Advantages | Limitations |
| HPLC-UV | Purity assessment and quantification of non-volatile impurities. | High resolution and sensitivity for quantitative analysis.[10] | May not be suitable for highly volatile impurities; requires reference standards for quantification. |
| GC-MS | Identification and quantification of volatile and thermally stable impurities. | Excellent separation for volatile compounds; provides mass spectra for structural elucidation of unknown peaks.[11][12] | Not suitable for non-volatile or thermally labile compounds. |
| NMR | Structural confirmation of the main component and characterization of major impurities. | Provides detailed structural information without the need for reference standards for identification.[4] | Lower sensitivity compared to chromatographic methods; complex spectra can be difficult to interpret. |
| LC-MS | Identification and characterization of unknown, non-volatile impurities. | Combines the separation power of HPLC with the identification capabilities of MS.[10][13] | More complex and expensive instrumentation. |
Q3: I have an unexpected peak in my chromatogram. What is the workflow for identifying it?
Identifying an unknown peak requires a systematic approach. The workflow below outlines the logical steps from initial detection to structural confirmation.
References
- 1. This compound | 40497-11-8 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. CN1785966A - Technology of synthesizing 2,3-dicyano ethyl propionate - Google Patents [patents.google.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. sfdchem.com [sfdchem.com]
- 6. CN112375012A - Preparation method of ethyl 2, 3-dicyanopropionate - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. This compound | 40497-11-8 [chemicalbook.com]
- 9. This compound - ZIBO KUNRAN INTERNATIONAL TRADE CO.,LTD. [kunranchem.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound | C7H8N2O2 | CID 10725530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. env.go.jp [env.go.jp]
- 13. academic.oup.com [academic.oup.com]
catalyst selection for optimizing Ethyl 2,3-dicyanopropionate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2,3-dicyanopropionate.
Troubleshooting Guide
Researchers may encounter several challenges during the synthesis of this compound. This guide addresses common issues in a question-and-answer format.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors. Consider the following troubleshooting steps:
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Incomplete Reaction: The reaction may not have gone to completion. Verify your reaction time and temperature. Depending on the solvent and catalyst used, reaction times can vary from a few hours to over 20 hours.[1][2] Monitor the reaction progress using an appropriate analytical technique like TLC or GC.
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Suboptimal Catalyst Performance: The choice and concentration of the catalyst are critical. For reactions in a two-phase system (e.g., aqueous cyanide and an organic solvent), a phase-transfer catalyst is often essential to facilitate the transfer of the cyanide ion to the organic phase.[3] Ensure the catalyst is active and used in the correct proportion.
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Moisture Content: The presence of excess water can lead to side reactions and reduce the yield. While some methods use aqueous solutions of cyanide, controlling the water content is crucial.[1] One patented method involves concentrating and dehydrating a liquid sodium cyanide solution and using dichloromethane for water diversion to control the water content between 1.0-3.0% by mass.[1]
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Inefficient Work-up: Product may be lost during the extraction and purification steps. Ensure proper pH adjustment during acidification and use an adequate amount of extraction solvent.[4][5] Multiple extractions will improve recovery.
Question: I am observing the formation of significant side products. What are they and how can I minimize them?
Answer: Side product formation is a common issue. The primary concerns are polymerization and the formation of dimeric byproducts.
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Formaldehyde Polymerization: Paraformaldehyde is used as a source of formaldehyde. Ensure it is of good quality and completely depolymerized during the reaction.
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Cyanohydrin Instability: The intermediate formaldehyde cyanohydrin can be unstable and prone to decomposition or polymerization, especially at elevated temperatures.[3] Maintaining the recommended reaction temperature is critical.
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Dimerization: The reaction can sometimes lead to the formation of dimeric side-products.[4] Careful control of reaction conditions, including the rate of addition of reagents, can help minimize this.
Question: The purification of the final product by distillation is proving difficult. What are the best practices?
Answer: this compound is a high-boiling point liquid.[6] Purification is typically achieved by vacuum distillation.
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Adequate Vacuum: Ensure a sufficiently low pressure (e.g., 0.5 to 3 mmHg) is achieved to allow distillation at a reasonable temperature (e.g., 132-160°C) and prevent product decomposition.[2][5]
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Crude Product Purity: The purity of the crude product entering the distillation column can affect the efficiency of the separation. Ensure the preceding work-up steps have effectively removed salts and other impurities.
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Column Efficiency: For high purity requirements, using a fractionating column can improve separation from closely boiling impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used method is the condensation of ethyl cyanoacetate with paraformaldehyde and an alkali metal cyanide (sodium or potassium cyanide) in a suitable solvent.[3][7] This reaction is a variation of the Knoevenagel condensation.[8]
Q2: What are the recommended catalysts for this synthesis?
A2: The choice of catalyst depends on the reaction system.
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Phase-Transfer Catalysts: In biphasic systems, catalysts like tetrabutylammonium bromide or dodecyltrimethylammonium bromide are effective in transferring the cyanide anion from the aqueous to the organic phase, thereby increasing the reaction rate.[1][3]
-
Weakly Basic Amines: In the context of the related Knoevenagel condensation, weakly basic amines such as piperidine are often used.[8][9]
Q3: Which solvent is best for the synthesis of this compound?
A3: The choice of solvent significantly impacts the reaction.
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Dimethyl Sulfoxide (DMSO): DMSO is a polar aprotic solvent that can effectively dissolve the reactants and stabilize transition states.[2][3] However, its high boiling point can make it difficult to remove after the reaction.[1][3]
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Dichloromethane (DCM): DCM is a lower-boiling point solvent that is easier to recover.[1][3] It can also be used to azeotropically remove water.[3]
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Ethanol: Ethanol has also been used as a solvent in some procedures.[3][5]
Q4: What are the typical reaction conditions?
A4: Reaction conditions can vary, but generally involve:
-
Temperature: Controlled temperatures, often in the range of 10-30°C, are typically maintained during the reaction.[1][2]
-
Reaction Time: The duration can range from a few hours to over 20 hours, depending on the specific protocol.[1][2]
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Work-up: The reaction is typically quenched by acidification with an acid like hydrochloric acid, followed by extraction with an organic solvent, washing, and purification by vacuum distillation.[1][4][5]
Data Presentation
Table 1: Comparison of Different Catalysts and Solvents on Reaction Parameters
| Catalyst | Solvent | Reactants | Reaction Time | Temperature (°C) | Yield/Purity | Reference |
| Dodecyltrimethylammonium bromide | Dichloromethane | Ethyl cyanoacetate, Paraformaldehyde, Liquid Sodium Cyanide | 2-4 hours | 10-15 | Purity: 99.32% | [1] |
| None specified | Dimethyl Sulfoxide (DMSO) | Ethyl cyanoacetate, Paraformaldehyde, Solid Sodium Cyanide | 12 hours | 10-15 | Purity: 99.31% | [1] |
| None specified | Dimethyl Sulfoxide (DMSO) | Ethyl cyanoacetate, Paraformaldehyde, Sodium Cyanide | ~20 hours | 10-30 | Purity: >98% | [2] |
| None specified | Absolute Ethanol | Ethyl cyanoacetate, Paraformaldehyde, Potassium Cyanide | 12 minutes (reflux) | Reflux | Yield: 77% | [5] |
Experimental Protocols
Protocol 1: Synthesis using Phase-Transfer Catalyst in Dichloromethane
This protocol is adapted from a patented method.[1]
-
Preparation: In a reaction vessel, add an aqueous solution of liquid sodium cyanide. Concentrate the solution by dehydration and add dichloromethane for water separation to achieve a water content of 1.0-3.0% by mass.
-
Reaction: Cool the mixture to 10-15°C. Add ethyl cyanoacetate, paraformaldehyde, and dodecyltrimethylammonium bromide (as a catalyst). Maintain the temperature at 10-15°C and react for 2-4 hours.
-
Work-up: After the reaction is complete, add hydrochloric acid to acidify the mixture. Allow the layers to separate and collect the lower dichloromethane organic layer.
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Purification: Wash the organic layer with water. Remove the dichloromethane by distillation to obtain the crude product. Purify the crude product by reduced pressure distillation to obtain the final product.
Protocol 2: Synthesis in Dimethyl Sulfoxide (DMSO)
This protocol is based on a described industrial process.[2]
-
Reaction: Charge the reactor with Dimethyl Sulfoxide (DMSO) and ethyl cyanoacetate. Cool the mixture and add paraformaldehyde and sodium cyanide while maintaining the temperature between 10°C and 30°C. The reaction is carried out under normal pressure for approximately 20 hours.
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Extraction: After the reaction is complete, transfer the material to another reactor. Neutralize with hydrochloric acid to a slightly acidic pH. Extract the product with dichloromethane.
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Purification: The extract, containing this compound and dichloromethane, is transferred to a third reactor. The solvent is removed under reduced pressure (e.g., -0.085MPa) at a temperature below 70°C to obtain the crude product. The crude product is then purified by high vacuum rectification at 150°C–160°C and a pressure of 3 mmHg to yield the final product with a purity greater than 98%.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Logic diagram for catalyst selection in the synthesis.
References
- 1. CN112375012A - Preparation method of ethyl 2, 3-dicyanopropionate - Google Patents [patents.google.com]
- 2. CN1785966A - Technology of synthesizing 2,3-dicyano ethyl propionate - Google Patents [patents.google.com]
- 3. This compound | 40497-11-8 | Benchchem [benchchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. sfdchem.com [sfdchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Ethyl 2,3-dicyanopropionate Reaction Kinetics
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effect of solvents on the reaction kinetics of Ethyl 2,3-dicyanopropionate synthesis. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
The synthesis of this compound from ethyl cyanoacetate, formaldehyde, and a cyanide source (e.g., sodium cyanide or potassium cyanide) typically proceeds through a two-step mechanism:
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Knoevenagel Condensation: Ethyl cyanoacetate reacts with formaldehyde in the presence of a base to form ethyl 2-cyanoacrylate.
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Michael Addition: A cyanide ion then undergoes a Michael addition to the activated double bond of ethyl 2-cyanoacrylate to yield the final product, this compound.
The overall reaction is influenced by factors such as the choice of solvent, temperature, and catalyst.
Q2: How does the choice of solvent affect the reaction rate?
The solvent plays a crucial role in the kinetics of this reaction, primarily by influencing the stability of charged intermediates and transition states. Generally, polar aprotic solvents are known to accelerate the reaction compared to polar protic or nonpolar solvents.
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Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are highly effective for this synthesis.[1][2] They can effectively solvate the cationic species (e.g., Na⁺ or K⁺) while leaving the cyanide anion less solvated and therefore more nucleophilic. This enhances the rates of both the Knoevenagel condensation and the Michael addition steps.
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Dichloromethane (DCM): While less polar than DMSO, DCM is also a common solvent for this reaction. It offers the advantage of easier removal and recovery after the reaction is complete.[2] The reaction in DCM may be slower than in DMSO but can be facilitated by the use of a phase transfer catalyst.
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Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can hydrogen bond with the cyanide anion, which stabilizes it and reduces its nucleophilicity. This generally leads to slower reaction rates compared to polar aprotic solvents. In some cases, using ethanol has been reported, but reaction times can be longer.
-
Nonpolar Solvents (e.g., Toluene): Reactions in nonpolar solvents are typically much slower due to the poor solubility of the ionic reactants.
Q3: What is the role of a phase transfer catalyst?
In solvent systems where the cyanide salt has low solubility, such as dichloromethane, a phase transfer catalyst (PTC) is often employed. The PTC, typically a quaternary ammonium salt, facilitates the transfer of the cyanide anion from the solid or aqueous phase into the organic phase where the reaction occurs. This increases the concentration of the nucleophile in the vicinity of the electrophile, thereby accelerating the reaction rate.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Inappropriate solvent choice. 2. Low reaction temperature. 3. Insufficient reaction time. 4. Deactivated catalyst (if used). 5. Presence of excess water in the reaction mixture. | 1. Switch to a polar aprotic solvent like DMSO for a faster reaction rate. 2. Increase the reaction temperature, but monitor for potential side reactions. 3. Extend the reaction time and monitor progress using techniques like TLC or GC. 4. Use a fresh batch of catalyst. 5. Ensure all reactants and solvents are anhydrous, as water can interfere with the reaction. |
| Slow reaction rate | 1. Use of a polar protic or nonpolar solvent. 2. Low concentration of reactants. 3. Inefficient stirring. | 1. Consider switching to a polar aprotic solvent or adding a phase transfer catalyst if using a less polar solvent. 2. Increase the concentration of the limiting reagent. 3. Ensure vigorous stirring to overcome any mass transfer limitations, especially in heterogeneous mixtures. |
| Formation of side products | 1. High reaction temperature. 2. Polymerization of formaldehyde or cyanoacrylate intermediate. 3. Hydrolysis of the ester or nitrile groups. | 1. Lower the reaction temperature. 2. Add formaldehyde slowly to the reaction mixture to maintain a low concentration. 3. Work up the reaction under neutral or slightly acidic conditions to minimize hydrolysis. |
Quantitative Data
Due to the limited availability of published kinetic data for the synthesis of this compound, the following table presents illustrative data based on general principles of organic reaction kinetics and the qualitative information available. These values demonstrate the expected trend of reaction rates in different solvent environments.
| Solvent | Dielectric Constant (ε) | Relative Initial Rate (Illustrative) |
| Dimethyl Sulfoxide (DMSO) | 47 | 100 |
| N,N-Dimethylformamide (DMF) | 37 | 85 |
| Dichloromethane (DCM) | 9.1 | 20 |
| Ethanol | 24.5 | 10 |
| Toluene | 2.4 | 1 |
Note: The relative initial rates are for illustrative purposes to highlight the expected trend and are not based on experimentally determined values for this specific reaction.
Experimental Protocols
Protocol for a Comparative Kinetic Study
This protocol outlines a general method for comparing the reaction kinetics of this compound synthesis in different solvents using Gas Chromatography (GC) for monitoring.
Materials:
-
Ethyl cyanoacetate
-
Paraformaldehyde
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Sodium cyanide
-
Selected solvents (e.g., DMSO, Dichloromethane, Ethanol)
-
Internal standard (e.g., dodecane)
-
Quenching solution (e.g., dilute acetic acid in a suitable solvent)
-
Gas chromatograph with a suitable column and FID detector
Procedure:
-
Reaction Setup: In a thermostatted reaction vessel equipped with a magnetic stirrer and a condenser, charge the solvent, ethyl cyanoacetate, and the internal standard.
-
Allow the mixture to reach the desired reaction temperature (e.g., 40°C).
-
In a separate flask, prepare a solution or slurry of sodium cyanide and paraformaldehyde in the same solvent.
-
Reaction Initiation: At time t=0, add the sodium cyanide and paraformaldehyde mixture to the reaction vessel.
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Sampling: At regular time intervals, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a vial containing a known volume of the quenching solution.
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Analysis: Analyze the quenched samples by GC to determine the concentration of the product (this compound) and the remaining starting material (ethyl cyanoacetate) relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time for each solvent. The initial slope of this curve will be proportional to the initial reaction rate.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of solvent properties and their effect on reaction kinetics.
References
Validation & Comparative
comparing synthesis routes for Ethyl 2,3-dicyanopropionate
A comparative analysis of the primary synthesis routes for Ethyl 2,3-dicyanopropionate reveals a progression from historically significant but practically challenging methods to more efficient and scalable modern industrial processes. The choice of a particular route is often dictated by factors such as yield, purity requirements, cost-effectiveness, and safety considerations. This guide provides a detailed comparison of the most common synthetic strategies, supported by experimental data and protocols for researchers, scientists, and professionals in drug development.
Comparison of Synthesis Routes
The synthesis of this compound predominantly follows three main pathways, each with distinct advantages and disadvantages.
| Synthesis Route | Key Reactants | Typical Solvents | Reported Yield | Reported Purity | Key Advantages | Key Disadvantages |
| Route A: Higson and Thorpe Method (Modified) | Sodium salt of ethyl cyanoacetate, Formaldehyde cyanohydrin (Glycolonitrile) | Ethanol, N,N-dimethylformamide (DMF) | Moderate | Variable | Foundational method | Instability and high water solubility of formaldehyde cyanohydrin complicates isolation and scalability.[1] |
| Route B: One-Pot Condensation | Ethyl cyanoacetate, Paraformaldehyde, Alkali metal cyanide (NaCN or KCN) | Ethanol, Dimethyl sulfoxide (DMSO), Dichloromethane | 77% - 85% | >98% | High yield, high purity, and scalability.[2][3] | Use of highly toxic alkali metal cyanides requires stringent safety protocols. |
| Route C: Malononitrile Alkylation | Ethyl chloroacetate, Malononitrile, Strong base (e.g., NaH, K₂CO₃) | Not specified | Not specified | Not specified | Avoids the direct use of formaldehyde and cyanides in the main reaction step. | Limited detailed public data on yield and purity for comparison. |
Experimental Protocols
Route B: One-Pot Condensation with Potassium Cyanide in Ethanol
This method is a common laboratory-scale synthesis of this compound.
Procedure:
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Potassium cyanide (13.0 g, 0.2 mol) is stirred in absolute ethanol.
-
Ethyl cyanoacetate (22.6 g, 0.2 mol) and paraformaldehyde (6.0 g, 0.2 mol) are added at ambient temperature.[2]
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After 5 minutes, the white suspension is heated under reflux for 12 minutes.[2]
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The resulting orange solution is evaporated to dryness in vacuo at a temperature below 25°C to yield a buff solid (the potassium salt).[2]
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The solid is dissolved in water (400 ml) and acidified to pH 5 with 2M hydrochloric acid solution, resulting in a red oil.[2]
-
The mixture is extracted with dichloromethane, and the combined organic extracts are dried and evaporated to dryness in vacuo to give the final product.[2]
Reported Yield: 77%[2]
Route B (Industrial Variation): One-Pot Condensation with Sodium Cyanide in DMSO
This industrial method aims for higher yields and purity, often employing a different solvent system.
Procedure:
-
Dimethyl sulfoxide (DMSO) and ethyl cyanoacetate are added to the reactor.
-
Paraformaldehyde and sodium cyanide are then added, maintaining the temperature between 10°C and 30°C.[3]
-
The reaction proceeds for approximately 20 hours under normal pressure.[3]
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After the reaction is complete, the mixture is neutralized with hydrochloric acid to a slightly acidic pH.[3]
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The product is extracted with dichloromethane.[3]
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The extract is then subjected to reduced pressure distillation to remove the solvent, yielding the crude product.[3]
-
The crude product is further purified by high vacuum rectification to obtain the final product.[3]
Reported Yield: Up to 85%[3] Reported Purity: >98%[3]
Synthesis Pathway Diagrams
The following diagrams illustrate the chemical transformations in the described synthesis routes.
Caption: Higson and Thorpe Method.
Caption: One-Pot Condensation Route.
Caption: Malononitrile Alkylation Route.
Conclusion
For laboratory synthesis, the one-pot condensation of ethyl cyanoacetate, paraformaldehyde, and potassium cyanide in ethanol offers a reliable method with good yields. For industrial-scale production, the use of sodium cyanide in dimethyl sulfoxide appears to be a more efficient and higher-yielding alternative, albeit with the need for robust safety measures due to the toxicity of the reagents. The historical Higson and Thorpe method, while foundational, is less practical for modern applications. The malononitrile alkylation route presents an interesting alternative, though more detailed comparative data is needed to fully assess its viability against the more established one-pot condensation methods. The choice of synthesis route will ultimately depend on the specific requirements of the researcher or organization, balancing factors of yield, purity, cost, safety, and scalability.
References
A Safer Path to a Key Chemical Intermediate: A Comparative Guide to the Synthesis of Ethyl 2,3-dicyanopropionate
For researchers and professionals in drug development and chemical synthesis, the quest for safer, more efficient, and environmentally benign synthetic methodologies is a constant priority. Ethyl 2,3-dicyanopropionate, a valuable building block in the synthesis of various pharmaceuticals and agrochemicals, is traditionally synthesized using highly toxic potassium cyanide. This guide provides a comparative analysis of the conventional method and alternative, safer routes, supported by experimental data, to empower informed decisions in the laboratory.
The synthesis of this compound has long relied on a one-pot reaction involving the condensation of ethyl cyanoacetate and formaldehyde with an alkali metal cyanide. While effective, the high toxicity of reagents like potassium cyanide (KCN) and sodium cyanide (NaCN) presents significant handling and disposal challenges. In response to growing safety and environmental concerns, alternative cyanating agents are emerging as viable replacements. This comparison examines the performance of traditional cyanide salts against less hazardous alternatives.
Executive Summary of Comparative Synthesis Methods
The traditional one-pot synthesis using potassium or sodium cyanide offers a direct route to this compound with moderate to high yields. However, the inherent toxicity of these reagents necessitates stringent safety protocols. As a safer alternative, sodium cyanide is often preferred over its potassium counterpart due to its lower cost and slightly reduced toxicity.
A promising alternative strategy involves a two-step approach. First, a Knoevenagel condensation of ethyl cyanoacetate and formaldehyde yields the intermediate, ethyl 2-cyanoacrylate. This is followed by a Michael addition of a cyanide source. This two-step method opens the door to employing less toxic cyanating agents that may not be suitable for the one-pot reaction. Among these, acetone cyanohydrin stands out as a readily available and effective source of cyanide for the conjugate addition step. While reagents like potassium hexacyanoferrate(II) and zinc cyanide are known for their reduced toxicity in other cyanation reactions, their application in the synthesis of this compound is less documented and may require further process optimization.
Data Presentation: Comparison of Synthetic Reagents
| Reagent | Method | Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |
| Potassium Cyanide (KCN) | One-pot | 77%[1] | 12 minutes (reflux) | High reactivity, short reaction time | Extremely toxic, requires stringent handling |
| Sodium Cyanide (NaCN) | One-pot | Up to 85%[2] | 2-12 hours | Less toxic and cheaper than KCN | Still highly toxic, requires careful handling |
| Acetone Cyanohydrin | Two-step (Michael Addition) | Data not available | Data not available | Significantly less toxic than KCN/NaCN, acts as an in-situ HCN source[3] | Requires a two-step process, potential for side reactions |
| Potassium Hexacyanoferrate(II) | Two-step (Michael Addition) | Data not available | Data not available | Non-toxic, stable solid[4] | Lower reactivity, may require catalyst and harsher conditions |
| **Zinc Cyanide (Zn(CN)₂) ** | Two-step (Michael Addition) | Data not available | Data not available | Less toxic than alkali metal cyanides | Solid, may have solubility issues, requires acidic conditions to release HCN |
Signaling Pathways and Experimental Workflows
The synthesis of this compound can be approached via two distinct pathways, each with its own set of reagents and intermediates.
Caption: Comparison of one-pot and two-step synthesis pathways.
Experimental Protocols
Method 1: One-Pot Synthesis with Potassium Cyanide
This protocol is adapted from a literature procedure[1].
Materials:
-
Potassium cyanide (KCN)
-
Ethyl cyanoacetate
-
Paraformaldehyde
-
Absolute ethanol
-
2M Hydrochloric acid (HCl)
-
Dichloromethane
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend potassium cyanide (13.0 g, 0.2 mol) in absolute ethanol.
-
Add ethyl cyanoacetate (22.6 g, 0.2 mol) and paraformaldehyde (6.0 g, 0.2 mol) to the suspension at ambient temperature.
-
Heat the mixture to reflux and maintain for 12 minutes. The solution will turn orange.
-
Remove the solvent under reduced pressure at a temperature below 25°C to obtain a solid potassium salt.
-
Dissolve the solid in water (400 ml) and acidify to pH 5 with 2M hydrochloric acid. A red oil will separate.
-
Extract the mixture with dichloromethane.
-
Dry the combined organic extracts and evaporate the solvent under reduced pressure to yield this compound as a red oil (yield: 23.5 g, 77%).
Method 2: One-Pot Synthesis with Sodium Cyanide
This protocol is based on a patented industrial process[2].
Materials:
-
Sodium cyanide (NaCN)
-
Ethyl cyanoacetate
-
Paraformaldehyde
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane
-
Water
Procedure:
-
In a reaction vessel, combine ethyl cyanoacetate, paraformaldehyde, and sodium cyanide in dimethyl sulfoxide (DMSO).
-
Maintain the reaction temperature and stir for a specified period (e.g., 2-4 hours, with the aid of a catalyst as described in some patents, or longer without).
-
After the reaction is complete, quench the mixture with water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, and dry over a suitable drying agent.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield this compound (reported yields up to 85% with purity >98%).
Method 3: Two-Step Synthesis via Ethyl 2-cyanoacrylate and Michael Addition (Conceptual)
Step 1: Knoevenagel Condensation to form Ethyl 2-cyanoacrylate
Materials:
-
Ethyl cyanoacetate
-
Paraformaldehyde
-
Piperidine (or another basic catalyst)
-
Toluene
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, combine ethyl cyanoacetate, paraformaldehyde, and a catalytic amount of piperidine in toluene.
-
Heat the mixture to reflux and remove the water formed during the reaction.
-
Monitor the reaction by TLC until completion.
-
Cool the reaction mixture and wash with water and brine.
-
Dry the organic layer and remove the solvent under reduced pressure to obtain crude Ethyl 2-cyanoacrylate. Purify by distillation if necessary.
Step 2: Michael Addition of a Safer Cyanide Source (Example with Acetone Cyanohydrin)
Materials:
-
Ethyl 2-cyanoacrylate (from Step 1)
-
Acetone cyanohydrin
-
A basic catalyst (e.g., triethylamine or DBU)
-
An appropriate solvent (e.g., THF or ethanol)
Procedure:
-
Dissolve Ethyl 2-cyanoacrylate in a suitable solvent in a reaction flask.
-
Add a catalytic amount of a non-nucleophilic base.
-
Add acetone cyanohydrin dropwise to the mixture at a controlled temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Quench the reaction with a mild acid.
-
Extract the product with an organic solvent, wash, dry, and concentrate under reduced pressure.
-
Purify the resulting this compound by column chromatography or distillation.
Conclusion
The choice of synthetic route for this compound involves a trade-off between reaction efficiency, safety, and environmental impact. While the traditional one-pot synthesis using potassium or sodium cyanide is well-established and high-yielding, the extreme toxicity of these reagents is a major drawback. The two-step approach, involving the synthesis of an ethyl 2-cyanoacrylate intermediate followed by a Michael addition, presents a promising avenue for the incorporation of safer cyanating agents like acetone cyanohydrin. Further research and optimization of the Michael addition step with other non-toxic cyanide sources such as potassium hexacyanoferrate(II) and zinc cyanide are warranted to develop a truly green and safe synthesis of this important chemical intermediate. For laboratories prioritizing safety and sustainability, the development and adoption of these alternative methods are crucial steps forward.
References
Spectroscopic Analysis for Structural Confirmation of Ethyl 2,3-dicyanopropionate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for ethyl 2,3-dicyanopropionate against alternative compounds, diethyl malonate and malononitrile, to facilitate its structural confirmation. Detailed experimental protocols and supporting data are presented to ensure accurate and reproducible analysis.
Introduction
This compound is a versatile building block in organic synthesis, particularly in the preparation of heterocyclic compounds with potential pharmaceutical applications. Accurate structural confirmation of this molecule is paramount for its effective use in drug discovery and development. This guide details the use of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to unequivocally confirm the structure of this compound. By comparing its spectral features with those of structurally related alternatives, researchers can confidently verify the identity and purity of their synthesized compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound, diethyl malonate, and malononitrile.
¹H NMR Data
Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J)
| Compound | Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | -CH₃ (ester) | 1.35 | Triplet | 7.1 |
| -CH₂- (ester) | 4.30 | Quartet | 7.1 | |
| -CH(CN)- | 3.95 | Triplet | 6.8 | |
| -CH₂(CN) | 3.00 | Doublet | 6.8 | |
| Diethyl Malonate | -CH₃ | 1.25 | Triplet | 7.1 |
| -CH₂- (ester) | 4.19 | Quartet | 7.1 | |
| -CH₂- (malonate) | 3.38 | Singlet | - | |
| Malononitrile | -CH₂- | 3.54 | Singlet | - |
¹³C NMR Data
Table 2: ¹³C NMR Chemical Shifts (δ)
| Compound | Carbon | Chemical Shift (ppm) |
| This compound (Predicted) | -CH₃ (ester) | 13.9 |
| -CH₂- (ester) | 63.5 | |
| -CH(CN)- | 35.0 | |
| -CH₂(CN) | 25.0 | |
| -C≡N | 115.0, 116.5 | |
| C=O | 165.0 | |
| Diethyl Malonate | -CH₃ | 14.0 |
| -CH₂- (ester) | 61.4 | |
| -CH₂- (malonate) | 41.4 | |
| C=O | 167.1 | |
| Malononitrile | -CH₂- | 25.0 |
| -C≡N | 112.9 |
IR Spectroscopy Data
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | Functional Group | Absorption Range (cm⁻¹) |
| This compound | C-H (alkane) | 2900-3000 |
| C≡N (nitrile) | 2240-2260 | |
| C=O (ester) | 1735-1750 | |
| C-O (ester) | 1000-1300 | |
| Diethyl Malonate | C-H (alkane) | 2900-3000 |
| C=O (ester) | 1730-1750 | |
| C-O (ester) | 1000-1300 | |
| Malononitrile | C-H (alkane) | 2900-3000 |
| C≡N (nitrile) | 2250-2270 |
Mass Spectrometry Data
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) |
| This compound | C₇H₈N₂O₂ | 152.15 | 152 (M+), 125, 107, 80 |
| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | 160 (M+), 115, 88, 60 |
| Malononitrile | C₃H₂N₂ | 66.06 | 66 (M+), 40, 39 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the liquid sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved and the solution is homogeneous.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and 1024 or more scans to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of the liquid sample directly onto the center of the ATR crystal.
-
-
Instrument Setup:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Set the spectral range, typically from 4000 to 400 cm⁻¹.
-
-
Data Acquisition:
-
Acquire the sample spectrum. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrument Setup:
-
Install an appropriate capillary column (e.g., a nonpolar DB-5 or equivalent).
-
Set the GC oven temperature program. A typical program might start at 50°C, hold for 1-2 minutes, then ramp at 10-20°C/min to 250-280°C.
-
Set the injector and transfer line temperatures (e.g., 250°C and 280°C, respectively).
-
Set the mass spectrometer to scan a suitable mass range (e.g., m/z 35-300).
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.
-
The instrument software will acquire both the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
-
Data Analysis:
-
Identify the peak corresponding to the compound of interest in the TIC.
-
Analyze the corresponding mass spectrum to determine the molecular ion and fragmentation pattern. Compare the obtained spectrum with a reference library for confirmation.
-
Visualizing the Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.
Caption: Experimental workflow for the structural confirmation of this compound.
A Comparative Study of Ethyl 2,3-dicyanopropionate and its Analogs: Synthesis, Properties, and Potential Applications
For researchers, scientists, and drug development professionals, understanding the nuances of synthetic intermediates is paramount. This guide provides a comparative analysis of Ethyl 2,3-dicyanopropionate and its methyl and propyl analogs, focusing on their synthesis, physicochemical properties, and potential utility. While direct comparative experimental data on the biological activities of these specific analogs is limited in publicly available literature, this guide consolidates existing information to support further research and development.
This compound is a versatile chemical intermediate, primarily recognized for its crucial role in the synthesis of the broad-spectrum insecticide, Fipronil.[1][2] Its molecular structure, featuring two cyano groups and an ester functional group, offers multiple reactive sites for the construction of complex heterocyclic molecules. This guide explores the known characteristics of this compound alongside its closely related analogs, Mthis compound and Propyl 2,3-dicyanopropionate, to provide a comparative perspective for chemists and pharmacologists.
Physicochemical Properties: A Comparative Overview
| Property | This compound | Mthis compound | Propyl 2,3-dicyanopropionate |
| CAS Number | 40497-11-8[3] | 3674-09-7 (for dichloropropionate) | Not Available |
| Molecular Formula | C7H8N2O2[3][4] | C4H6Cl2O2 (for dichloropropionate) | Not Available |
| Molecular Weight | 152.15 g/mol [3][4] | 157.00 g/mol (for dichloropropionate) | Not Available |
| Boiling Point | 132-136 °C at 0.5 mmHg[4][5] | 63 °C at 13 hPa (for dichloropropionate) | Not Available |
| Density | 1.12 g/cm³[3] | 1.33 g/cm³ at 20 °C (for dichloropropionate) | Not Available |
| Appearance | Colorless to light yellow oily liquid[4] | Liquid (for dichloropropionate) | Not Available |
| Purity | ≥99.0%[4] | ≥97.0% (GC) (for dichloropropionate) | Not Available |
Note: Data for Methyl 2,3-dichloropropionate is provided as a proxy due to the lack of available data for Mthis compound.
Synthesis of Alkyl 2,3-dicyanopropionates
The primary synthetic route to this compound involves the reaction of ethyl cyanoacetate with formaldehyde and a cyanide salt, such as potassium or sodium cyanide.[1][6] This reaction is typically carried out in a suitable solvent like ethanol or dimethyl sulfoxide (DMSO). While the synthesis of methyl and propyl analogs is not explicitly detailed in the available literature, it can be inferred that a similar synthetic strategy would be employed, substituting ethyl cyanoacetate with the corresponding methyl or propyl cyanoacetate.
Experimental Protocol: Synthesis of this compound
The following is a representative laboratory-scale synthesis protocol for this compound, adapted from available literature.[5]
Materials:
-
Potassium cyanide
-
Absolute ethanol
-
Ethyl cyanoacetate
-
Paraformaldehyde
-
2M Hydrochloric acid
-
Dichloromethane
-
Water
Procedure:
-
Stir potassium cyanide in absolute ethanol at ambient temperature.
-
Add ethyl cyanoacetate and paraformaldehyde to the suspension.
-
Heat the mixture under reflux for approximately 12 minutes.
-
Evaporate the resulting orange solution to dryness in vacuo at a temperature below 25 °C to obtain a solid.
-
Dissolve the solid (the potassium salt) in water.
-
Acidify the solution to pH 5 with 2M hydrochloric acid, which will result in the formation of a red oil.
-
Extract the oil with dichloromethane.
-
Dry the organic extracts and evaporate to dryness in vacuo to yield the final product as a red oil.
-
The product can be further purified by distillation.
A generalized workflow for this synthesis is depicted below:
Biological Activity and Potential Applications
Direct experimental data on the biological activity of this compound and its methyl and propyl analogs is scarce. Their primary application lies in their role as precursors in the synthesis of more complex, biologically active molecules.
The most notable application is the use of this compound in the industrial synthesis of Fipronil. The logical pathway from the starting materials to the final insecticide product is illustrated below.
While the precursors themselves may not be the primary active agents, the nitrile functional group is present in a wide array of biologically active natural products and pharmaceuticals.[7][8] Studies on various nitrile-containing compounds have revealed activities such as enzyme inhibition and anti-Alzheimer's properties, suggesting that the dicyanopropionate scaffold could be a starting point for the design of novel therapeutic agents.[9][10] For instance, some dinitrile compounds have been investigated for their potential to disaggregate Aβ1-42 fibrils, a process implicated in Alzheimer's disease.[9][10]
Comparative Performance and Future Directions
A direct, data-driven comparison of the performance of this compound with its methyl and propyl analogs is not possible based on the currently available literature. The chemical reactivity of alkyl esters can be influenced by the nature of the alkyl group, which could potentially lead to differences in reaction kinetics and yields in subsequent synthetic steps. However, without experimental data, this remains speculative.
The lack of comprehensive data on methyl and propyl 2,3-dicyanopropionate presents an opportunity for further research. A systematic study investigating the synthesis, characterization, and reactivity of a series of alkyl 2,3-dicyanopropionates would be of significant value to the chemical and pharmaceutical research communities. Furthermore, screening these compounds for various biological activities could unveil novel applications beyond their current use as synthetic intermediates.
References
- 1. nbinno.com [nbinno.com]
- 2. sfdchem.com [sfdchem.com]
- 3. labproinc.com [labproinc.com]
- 4. Jiangsu Tuoqiu Agriculture Chemical Co., Ltd.--Ethyl 2,3-dicyanopropionate 99%|40497-11-8 [tuoqiu.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. CN1785966A - Technology of synthesizing 2,3-dicyano ethyl propionate - Google Patents [patents.google.com]
- 7. Natural Products Containing the Nitrile Functional Group and Their Biological Activities | Semantic Scholar [semanticscholar.org]
- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Synthesis, biological evaluation, and molecular modeling of nitrile-containing compounds: Exploring multiple activities as anti-Alzheimer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
yield comparison of different Ethyl 2,3-dicyanopropionate synthesis protocols
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2,3-dicyanopropionate is a pivotal intermediate in the synthesis of various agrochemicals and pharmaceuticals, most notably as a precursor for Fipronil, a broad-spectrum insecticide.[1] The efficiency of its synthesis is therefore of significant interest. This guide provides an objective comparison of different synthetic protocols for this compound, supported by experimental data from various sources.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields of different protocols for the synthesis of this compound.
| Protocol | Cyanide Source | Formaldehyde Source | Solvent | Catalyst | Reaction Time | Yield (%) | Purity (%) | Reference |
| Protocol 1 | Potassium Cyanide | Paraformaldehyde | Ethanol | - | 12 minutes (reflux) | 77 | Not Specified | US6133432[2] |
| Protocol 2 | Sodium Cyanide | Paraformaldehyde | DMSO | - | 20 hours | up to 85 | >98 | CN1785966A[3] |
| Protocol 3 | Liquid Sodium Cyanide | Paraformaldehyde | Dichloromethane | Dodecyltrimethylammonium bromide | 2-4 hours | ~89.5 (calculated from crude) | 99.32 | CN112375012A[4] |
| Protocol 4 | Sodium Cyanide | Paraformaldehyde | DMSO | - | 12 hours | ~87.5 (calculated from crude) | 99.31 | CN112375012A[4] |
| Protocol 5 | Sodium Cyanide | Glycolonitrile | N,N-dimethylformamide (DMF) | - | Not Specified | Not Specified | Not Specified | Benchchem[5] |
| Protocol 6 | Potassium Cyanide | Paraformaldehyde | Ethanol | - | Not Specified | 78 (highest) | 93-95 | CN1785966A[6] |
Note: Yields calculated from crude product in patents may not reflect the final isolated yield after purification but are included for comparison of reaction efficiency.
Experimental Protocols
Below are detailed methodologies for the key synthesis protocols cited in the table.
Protocol 1: Potassium Cyanide in Ethanol [2]
-
Potassium cyanide (13.0 g, 0.2M) is stirred in absolute ethanol.
-
Ethyl cyanoacetate (22.6 g, 0.2M) and paraformaldehyde (6.0 g, 0.2M) are added at ambient temperature.
-
The white suspension is heated under reflux conditions for 12 minutes.
-
The resulting orange solution is evaporated to dryness in vacuo at below 25°C to yield a buff solid (the potassium salt).
-
The solid is dissolved in water (400 ml) and acidified to pH 5 with 2M hydrochloric acid solution, resulting in a red oil.
-
The mixture is extracted with dichloromethane, and the extracts are dried and evaporated to dryness in vacuo to give the title compound as a red oil (23.5 g, 77% yield).
Protocol 2: Sodium Cyanide in DMSO [3]
-
Dimethyl sulfoxide (DMSO) and ethyl cyanoacetate are pumped into the reactor.
-
Paraformaldehyde and sodium cyanide are added, and the temperature is maintained at 10-30°C with cooling.
-
The reaction proceeds for approximately 20 hours under normal pressure.
-
After the reaction, the material is transferred to another reactor and neutralized to a slightly acidic pH with hydrochloric acid.
-
The product is extracted with dichloromethane.
-
The solvent is removed under reduced pressure to obtain the crude product.
-
The crude product is purified by high vacuum rectification (150-160°C, 3 mmHg) to yield the final product with a purity of >98% and a yield of up to 85%.
Protocol 3: Liquid Sodium Cyanide in Dichloromethane with a Phase Transfer Catalyst [4]
-
Liquid sodium cyanide is added to a reaction tank, and dichloromethane is added for water separation after concentration and dehydration to control the water content to 1.0-3.0% by mass.
-
The solution is cooled to 10-15°C.
-
Ethyl cyanoacetate, paraformaldehyde, and a catalyst (dodecyltrimethylammonium bromide) are added, and the temperature is maintained for 2-4 hours.
-
After the reaction is complete, hydrochloric acid is added for acidification.
-
The mixture is allowed to stand and layer, and the dichloromethane organic layer is collected.
-
The organic layer is washed with water.
-
Dichloromethane is removed to obtain the crude product, which is then purified by rectification under reduced pressure.
Visualizations
General Synthesis Workflow
Caption: Generalized workflow for the synthesis of this compound.
Reaction Pathway
The synthesis of this compound generally proceeds through a nucleophilic addition mechanism.
Caption: Simplified reaction pathway for this compound synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. CN1785966A - Technology of synthesizing 2,3-dicyano ethyl propionate - Google Patents [patents.google.com]
- 4. CN112375012A - Preparation method of ethyl 2, 3-dicyanopropionate - Google Patents [patents.google.com]
- 5. This compound | 40497-11-8 | Benchchem [benchchem.com]
- 6. Technology of synthesizing 2,3-dicyano ethyl propionate - Eureka | Patsnap [eureka.patsnap.com]
A Comparative Guide to Assessing the Purity of Synthesized Ethyl 2,3-dicyanopropionate
For Researchers, Scientists, and Drug Development Professionals
The purity of chemical intermediates is a critical parameter in research and development, particularly in the pharmaceutical and agrochemical industries. Ethyl 2,3-dicyanopropionate is a key building block in the synthesis of various compounds, most notably the insecticide Fipronil. The presence of impurities can significantly impact the yield, safety, and efficacy of the final product. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized this compound, with a focus on comparing products from different synthesis routes. Experimental data and detailed protocols are provided to aid in the selection and implementation of the most suitable analytical strategy.
Comparison of Synthesis Routes and Purity Assessment Methods
Two common methods for the synthesis of this compound involve the use of either dimethyl sulfoxide (DMSO) or dichloromethane as the reaction solvent.[1][2] While both methods can yield a high-purity product, the choice of solvent can influence the impurity profile and the overall process efficiency. This guide will compare the purity assessment of this compound synthesized via these two routes using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Table 1: Comparison of Purity Assessment Methods for this compound Synthesized via Different Routes
| Synthesis Route (Solvent) | Analytical Method | Reported Purity (%) | Potential Impurities | Advantages of the Method | Limitations of the Method |
| Dichloromethane | GC-MS | 99.25 - 99.32[1] | Residual dichloromethane, unreacted starting materials, side-reaction products. | High sensitivity and specificity for volatile and semi-volatile impurities. Provides structural information for impurity identification. | May require derivatization for non-volatile impurities. High temperatures can degrade thermally labile compounds. |
| HPLC-UV | >99 (typical)[3] | Non-volatile impurities, colored by-products. | Suitable for a wide range of non-volatile and thermally sensitive compounds. Excellent quantitative accuracy and precision. | Peak co-elution can be an issue. Requires reference standards for impurity identification. | |
| qNMR | >99 (achievable) | Paramagnetic impurities, compounds with overlapping signals. | Provides an absolute measure of purity without the need for a specific reference standard of the analyte. Non-destructive. | Lower sensitivity compared to chromatographic techniques. Complex mixtures can lead to signal overlap. | |
| DMSO | GC-MS | >98[2] | Residual DMSO, unreacted starting materials, by-products from DMSO decomposition. | Effective for identifying and quantifying volatile and semi-volatile impurities, including residual solvent. | High boiling point of DMSO can interfere with the analysis of early-eluting compounds. |
| HPLC-UV | >98 (typical) | Polar impurities, degradation products. | Good for separating polar compounds that may be present due to the use of a polar aprotic solvent. | DMSO can have a strong UV absorbance at low wavelengths, potentially interfering with detection. | |
| qNMR | >98 (achievable) | Water, impurities with signals overlapping with the analyte or solvent. | Accurate quantification of the main component and any NMR-active impurities. | Residual DMSO signal can be very large and may obscure signals of interest if not properly suppressed. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling
Objective: To separate, identify, and quantify volatile and semi-volatile impurities in synthesized this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 8890 GC with 5977B MSD).
-
Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Reagents:
-
This compound sample.
-
High-purity solvent for dilution (e.g., Ethyl Acetate or Dichloromethane, GC grade).
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the chosen solvent to prepare a 1 mg/mL solution.
-
GC-MS Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (split mode, e.g., 50:1 split ratio)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Mass Range: m/z 40-400
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
Data Analysis: Identify the main peak corresponding to this compound. Identify impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST). Quantify the purity by area normalization, assuming a similar response factor for all components.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Objective: To determine the purity of this compound and quantify non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
This compound sample.
-
Mobile Phase A: Water (HPLC grade).
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Diluent: Acetonitrile/Water (50:50, v/v).
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the diluent.
-
HPLC Conditions:
-
Mobile Phase: Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 40:60 v/v). The exact ratio may need to be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
-
-
Data Analysis: Calculate the purity of the sample using the area percentage method. The percentage purity is calculated as the ratio of the peak area of the main component to the total area of all peaks.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Assessment
Objective: To determine the absolute purity of this compound without the need for a specific reference standard of the analyte.[4]
Instrumentation:
-
NMR spectrometer (e.g., Bruker Avance III 400 MHz or higher).
-
5 mm NMR tubes.
Reagents:
-
This compound sample.
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a certified internal standard of known purity (e.g., maleic acid or dimethyl sulfone).
Procedure:
-
Sample Preparation:
-
Accurately weigh about 20 mg of the this compound sample into a vial.
-
Accurately weigh about 10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans: 16 or higher to ensure a good signal-to-noise ratio.
-
Spectral Width: Sufficient to cover all signals of interest.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purity assessment of this compound.
Caption: Logical relationship between synthesis, purity, and analytical assessment of this compound.
References
- 1. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. This compound | 40497-11-8 [chemicalbook.com]
- 4. pubsapp.acs.org [pubsapp.acs.org]
Ethyl 2,3-Dicyanopropionate: A Comparative Guide to its Applications in Chemical Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical decision that influences the efficiency, yield, and overall success of a synthetic pathway. Ethyl 2,3-dicyanopropionate, a versatile C7 compound, has emerged as a valuable building block in organic synthesis, particularly in the construction of heterocyclic frameworks for agrochemical and pharmaceutical applications. This guide provides a comprehensive comparison of its use in key applications, supported by experimental data and detailed protocols, and contrasts these methods with alternative synthetic strategies.
At a Glance: Key Applications and Alternatives
This compound is primarily utilized as a precursor for the synthesis of pyrazole derivatives, which are core structures in various biologically active molecules. Its high reactivity, stemming from the presence of two nitrile groups and an ester functional group, allows for facile cyclization reactions. The most prominent application is in the production of the insecticide fipronil. This guide will focus on a comparative analysis of the synthesis of a key fipronil intermediate, highlighting the advantages and disadvantages of using this compound versus alternative starting materials.
Core Application: Synthesis of Fipronil Intermediate
The insecticide fipronil is a phenylpyrazole derivative with broad-spectrum activity. A crucial step in its synthesis is the formation of 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole. This compound serves as a key reactant in one of the primary industrial routes to this intermediate.
Synthetic Pathway Using this compound
The synthesis involves the diazotization of 2,6-dichloro-4-trifluoromethylaniline, followed by a condensation reaction with this compound and subsequent cyclization.
Caption: Synthesis of Fipronil Intermediate from this compound.
Alternative Pathway Using Malononitrile
An alternative route to a similar pyrazole core involves the reaction of 2,6-dichloro-4-trifluoromethylphenylhydrazine with malononitrile. This pathway avoids the use of this compound.
Caption: Alternative Synthesis of Fipronil Intermediate from Malononitrile.
Performance Comparison: Fipronil Intermediate Synthesis
| Parameter | This compound Route | Malononitrile Route |
| Starting Materials | 2,6-dichloro-4-trifluoromethylaniline, this compound, NaNO₂, Acid | 2,6-dichloro-4-trifluoromethylphenylhydrazine, Malononitrile |
| Key Reaction Steps | Diazotization, Coupling, Cyclization | Condensation/Cyclization |
| Reported Yield | >83%[1] | Varies, can be high under optimized conditions |
| Reaction Conditions | Room temperature for diazotization and coupling, often with subsequent heating for cyclization[1] | Typically requires heating |
| Advantages | High yield, well-established industrial process[1] | Potentially fewer steps, avoids in-situ generation of diazonium salt |
| Disadvantages | Involves diazotization which requires careful temperature control | Availability and stability of the substituted hydrazine |
Experimental Protocols
Synthesis of 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole from this compound[1]
Materials:
-
2,6-dichloro-4-trifluoromethylaniline
-
Concentrated hydrochloric acid
-
Glacial acetic acid
-
This compound
-
Sodium nitrite
-
Toluene
-
Concentrated ammonia water
Procedure:
-
In a reaction vessel, mix 2,6-dichloro-4-trifluoromethylaniline with concentrated hydrochloric acid and glacial acetic acid at room temperature.
-
Rapidly add this compound to the mixture.
-
Cool the mixture to 5-15°C and add a solution of sodium nitrite.
-
Stir the reaction mixture at 20-25°C for 2-4 hours.
-
Add water and allow the layers to separate.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers and adjust the pH to ≥ 11 with concentrated ammonia water.
-
Stir at room temperature for 2-4 hours.
-
The product is isolated by filtration, washed with water, and dried.
Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyanopyrazole from Malononitrile and Substituted Hydrazine (General Procedure)
Materials:
-
2,6-dichloro-4-trifluoromethylphenylhydrazine
-
Malononitrile
-
Ethanol
-
Piperidine (catalyst)
Procedure:
-
Dissolve 2,6-dichloro-4-trifluoromethylphenylhydrazine and malononitrile in ethanol.
-
Add a catalytic amount of piperidine.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
Broader Applications in Heterocyclic Synthesis
While the synthesis of the fipronil intermediate is a major application, this compound's reactivity makes it a valuable precursor for a variety of other heterocyclic systems, particularly those with potential anti-inflammatory and anticonvulsant activities. The general strategy involves the reaction of the dicyano compound with a binucleophile, leading to the formation of a five- or six-membered ring.
Caption: General Scheme for Heterocycle Synthesis from this compound.
Conclusion
This compound is a highly effective and commercially important reagent for the synthesis of the fipronil intermediate, 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole, with established protocols offering high yields.[1] Alternative routes using malononitrile provide a different synthetic approach that may be advantageous in certain contexts, though they require the corresponding substituted hydrazine. The choice between these starting materials will depend on factors such as the availability of reagents, desired scale of reaction, and process safety considerations. Beyond its primary use in agrochemicals, the versatile reactivity of this compound makes it a valuable tool for the synthesis of a diverse range of heterocyclic compounds for potential pharmaceutical applications, warranting its continued exploration in drug discovery and development.
References
A Comparative Guide to the Synthesis of Ethyl 2,3-dicyanopropionate: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development and agrochemical synthesis, the efficient and cost-effective production of key intermediates is paramount. Ethyl 2,3-dicyanopropionate, a versatile building block for various heterocyclic compounds, is no exception. This guide provides a detailed cost-benefit analysis of the most common methods for its synthesis, supported by experimental data and protocols to aid in informed decision-making.
This analysis focuses on the prevalent one-pot condensation reaction between ethyl cyanoacetate, a formaldehyde source (typically paraformaldehyde), and a cyanide salt. The primary variations of this method lie in the choice of solvent, which significantly impacts reaction time, yield, cost, and environmental footprint. The three main solvents compared are ethanol, dimethyl sulfoxide (DMSO), and dichloromethane (DCM). An alternative, though less common, synthetic route involving ethyl chloroacetate and malononitrile is also briefly discussed.
Performance and Cost Comparison
The selection of a synthesis method is a trade-off between several factors: yield, reaction speed, cost of materials, and ease of handling and purification. The following table summarizes the key quantitative data for the synthesis of this compound using different solvents.
| Parameter | Ethanol | Dimethyl Sulfoxide (DMSO) | Dichloromethane (DCM) |
| Reported Yield | ~77%[1] | Up to 85%[2] | High Purity (>98%)[2] |
| Reaction Time | ~12 minutes (reflux)[1] | ~20 hours[2] | 2-4 hours[3] |
| Reaction Temperature | Reflux | 10-30°C[2] | 10-15°C[3] |
| Cyanide Salt | Potassium Cyanide[1] | Sodium Cyanide[2] | Sodium Cyanide[3] |
| Catalyst | None reported | None reported | Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide)[3] |
| Relative Cost of Solvent | Low | High | Medium |
| Solvent Recovery | Moderate (loss can be >35%)[2] | High (>85%)[2] | High (easy to recover)[3] |
| Safety & Environmental Concerns | Flammable solvent | High boiling point, potential for thermal runaway if not controlled | Halogenated solvent, environmental concerns |
Experimental Protocols
Detailed methodologies are crucial for replicating and evaluating synthetic routes. Below are the experimental protocols for the key synthesis methods discussed.
Method 1: Synthesis in Ethanol
This method is characterized by a short reaction time but requires heating to reflux, which can increase energy costs.
Procedure: To a stirred suspension of potassium cyanide (13.0 g, 0.2 mol) in absolute ethanol, add ethyl cyanoacetate (22.6 g, 0.2 mol) and paraformaldehyde (6.0 g, 0.2 mol) at ambient temperature.[1] After 5 minutes, heat the white suspension to reflux for 12 minutes.[1] The resulting orange solution is then evaporated to dryness under reduced pressure at a temperature below 25°C to yield a solid. This solid, the potassium salt of the product, is dissolved in water (400 ml) and acidified to a pH of 5 using a 2M hydrochloric acid solution, resulting in the formation of a red oil.[1] The product is then extracted with dichloromethane, and the combined organic extracts are dried and evaporated to afford the crude this compound.[1] A reported yield for this method is 77%.[1]
Method 2: Synthesis in Dimethyl Sulfoxide (DMSO)
This approach offers a higher yield but requires a significantly longer reaction time. The use of sodium cyanide can be a cost-saving measure compared to potassium cyanide.[2]
Procedure: In a reactor, charge dimethyl sulfoxide (DMSO) and ethyl cyanoacetate. Subsequently, add paraformaldehyde and sodium cyanide.[2] Maintain the temperature of the reaction mixture between 10°C and 30°C under normal pressure for approximately 20 hours.[2] After the reaction is complete, transfer the mixture to another reactor and neutralize it to a slightly acidic pH with hydrochloric acid. The product is then extracted with dichloromethane.[2] The combined organic extracts are subjected to reduced pressure distillation to remove the solvent, yielding the crude product. Further purification by high vacuum rectification at 150°C-160°C yields the final product with a purity greater than 98%.[2] This method claims a product yield of up to 85% and a DMSO recovery rate of over 85%.[2]
Method 3: Synthesis in Dichloromethane (DCM) with a Phase Transfer Catalyst
This method provides a balance of shorter reaction times and high product purity, with the added benefit of easy solvent recovery.
Procedure: To a reaction vessel, add an aqueous solution of liquid sodium cyanide and concentrate it by dehydration, followed by the addition of dichloromethane for water diversion.[3] After cooling, add ethyl cyanoacetate, paraformaldehyde, and a phase transfer catalyst (such as tetrabutylammonium bromide).[3] The reaction is maintained at a temperature of 10-15°C for 2-4 hours.[3] Upon completion, the reaction mixture is acidified with hydrochloric acid and allowed to separate into layers. The organic layer containing the product is washed with water, and the dichloromethane is removed under reduced pressure to obtain the crude product. The final product is obtained after purification by reduced pressure rectification.[3]
Reaction Mechanism and Experimental Workflow
To visualize the chemical transformation and the general laboratory procedure, the following diagrams are provided.
Caption: Reaction mechanism for the synthesis of this compound.
Caption: General experimental workflow for this compound synthesis.
Cost-Benefit Analysis
A comprehensive cost-benefit analysis must consider not only the price of raw materials but also operational costs and safety and environmental factors.
Cost of Materials:
-
Ethyl Cyanoacetate, Paraformaldehyde, Sodium Cyanide, and Potassium Cyanide: The prices for these reagents can vary significantly based on purity and supplier. Generally, sodium cyanide is a more cost-effective cyanide source than potassium cyanide.[2]
-
Solvents: Ethanol is typically the least expensive solvent, followed by dichloromethane, with DMSO being the most expensive. However, the higher recovery rate of DMSO and the ease of recovery for dichloromethane can offset some of the initial cost.[2][3]
Operational Costs and Benefits:
-
Ethanol Method: The primary benefit is the very short reaction time. However, the need for heating to reflux increases energy consumption. The lower yield and potentially higher solvent loss during recovery are significant drawbacks.[2]
-
DMSO Method: This method offers the highest reported yield. The long reaction time is a major disadvantage, potentially tying up reactor capacity. The high boiling point of DMSO requires more energy for distillation during purification, but its high recovery rate is a significant advantage.[2]
-
Dichloromethane Method: This method presents a good balance of a relatively short reaction time and high product purity. The use of a phase transfer catalyst adds to the material cost but can significantly improve reaction efficiency. The low boiling point of dichloromethane makes it easy to recover, reducing energy costs and solvent waste.[3]
Safety and Environmental Considerations:
-
Cyanide: All methods utilize highly toxic cyanide salts, which require stringent safety protocols for handling and disposal. The environmental impact of cyanide is a major concern, as it is highly toxic to aquatic life.[2]
-
Solvents: Ethanol is flammable. Dichloromethane is a halogenated solvent with potential environmental and health risks. DMSO is generally considered a less toxic solvent but can be difficult to remove completely from the final product.
Conclusion
The choice of the optimal synthesis method for this compound depends on the specific priorities of the laboratory or production facility.
-
For rapid synthesis where yield is not the primary concern, the ethanol-based method is a viable option.
-
For achieving the highest possible yield , and where longer reaction times are acceptable, the DMSO-based method is superior. Its high solvent recovery rate also makes it attractive from a sustainability perspective, despite the higher initial solvent cost.
-
The dichloromethane-based method with a phase transfer catalyst appears to offer the best overall balance of reaction time, yield, and operational efficiency, particularly due to the ease of solvent recovery.
Researchers and production managers should carefully weigh these factors, including local regulations on solvent use and waste disposal, to select the most appropriate and cost-effective method for their needs. Further process optimization, such as catalyst screening and reaction parameter refinement, can lead to even more efficient and sustainable production of this valuable intermediate.
References
Safety Operating Guide
Proper Disposal of Ethyl 2,3-dicyanopropionate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential information and step-by-step procedures for the proper disposal of Ethyl 2,3-dicyanopropionate, a compound that is harmful if swallowed, in contact with skin, or inhaled.[1][2] Adherence to these guidelines is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound in a well-ventilated area while wearing appropriate personal protective equipment (PPE).[2][3] This includes:
-
Hand Protection: Impervious gloves must be worn.[2]
-
Eye Protection: Safety goggles or a face shield are necessary.[2]
-
Skin and Body Protection: Wear impervious protective clothing and boots as the situation requires.[2]
-
Respiratory Protection: In case of vapor or aerosol generation, use a suitable respirator.[2][4]
Avoid breathing mist, gas, or vapors, and prevent contact with skin and eyes.[3] All sources of ignition should be removed, and non-sparking tools should be used.[3]
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Evacuate personnel to a safe area and ensure adequate ventilation.[3][4]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[3][4]
-
Absorption: Absorb the spilled material with an inert absorbent such as dry sand, earth, or sawdust.[2]
-
Collection: Collect the absorbed material and place it into a suitable, closed, and properly labeled container for disposal.[3][4]
Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[4]
Step 1: Collection and Storage of Waste
-
Collect waste this compound and any contaminated materials (e.g., absorbents from a spill) in a suitable, closed, and clearly labeled container.[3][4]
-
Store the waste container in a cool, dark, and well-ventilated place, away from incompatible materials such as oxidizing agents.[2]
Step 2: Professional Disposal
-
Contact a licensed and certified chemical waste disposal company to arrange for the pickup and disposal of the waste.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.
-
One possible disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2][4] However, the final disposal method will be determined by the professional disposal service in accordance with federal, state, and local regulations.[2]
Step 3: Disposal of Contaminated Packaging
-
Contaminated packaging should be treated as unused product and disposed of accordingly.[4]
-
Containers can be triple-rinsed (or equivalent) and then offered for recycling or reconditioning.[3]
-
Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, if permitted by local regulations.[3]
Quantitative Data Summary
No quantitative data regarding disposal procedures were available in the searched resources. Disposal decisions should be based on the qualitative guidelines provided in the Safety Data Sheet and by professional waste disposal services.
Experimental Protocols
The provided safety data sheets do not contain specific experimental protocols for the neutralization or deactivation of this compound. The recommended procedure is to engage a professional waste disposal service.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
